molecular formula C6H11NO B1345667 6-Methoxy-2,3,4,5-tetrahydropyridine CAS No. 5693-62-9

6-Methoxy-2,3,4,5-tetrahydropyridine

Cat. No.: B1345667
CAS No.: 5693-62-9
M. Wt: 113.16 g/mol
InChI Key: YNTUHDRALXNDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3,4,5-tetrahydropyridine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound o-Methylvalerolactim is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUHDRALXNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205477
Record name o-Methylvalerolactim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-62-9
Record name o-Methylvalerolactim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Methylvalerolactim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on its closely related analogs to offer a broader understanding of its potential physicochemical properties, synthesis, and biological activities.

Chemical Identity and Properties

Table 1: Physicochemical Data of this compound and Related Analogs

PropertyThis compound6-Ethoxy-2,3,4,5-tetrahydropyridine6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine
CAS Number Not Available15200-13-2[2]220699-99-0[3]2137593-21-4[4]
Molecular Formula C₆H₁₁NOC₇H₁₃NO[2]C₇H₁₃NOC₁₄H₁₉NO[4]
Molecular Weight 113.16 g/mol 127.18 g/mol [2]127.18 g/mol 217.31 g/mol [4]
Physical State Not AvailableLight yellow liquid[2]Not AvailableExpected to be solid[4]
Boiling Point Not Available170.5 °C at 760 mmHg[2]Not AvailableNot Available
Density Not Available1.003 g/cm³[2]Not AvailableNot Available
Refractive Index Not Available1.488[2]Not AvailableNot Available
Solubility Not AvailableNot AvailableNot AvailableModerately soluble in organic solvents (e.g., ethanol, dichloromethane)[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, general synthetic routes for tetrahydropyridine derivatives can be adapted. A common method involves the cyclization of appropriate precursors. For instance, the synthesis of quinoxaline derivatives, which share some synthetic principles, involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

A plausible synthetic approach for this compound could involve the reaction of a suitable precursor, such as 5-aminopentanal or a derivative, followed by methylation of the resulting intermediate.

General Experimental Workflow for Synthesis

G Precursors Starting Materials (e.g., Amino-aldehyde/ketone) Cyclization Cyclization Reaction Precursors->Cyclization Intermediate Tetrahydropyridine Intermediate Cyclization->Intermediate Methylation Methylation of Imine/Enamine Intermediate->Methylation Product This compound Methylation->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Synaptic_Dopamine Synaptic Dopamine Dopamine_vesicle->Synaptic_Dopamine DAT Dopamine Transporter (DAT) D1R D1 Receptor Signaling Downstream Signaling D1R->Signaling D2R D2 Receptor D2R->Signaling THP 6-Methoxy- 2,3,4,5-tetrahydropyridine (Hypothetical) THP->DAT Inhibition? THP->D2R Agonism/Antagonism? Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D1R Synaptic_Dopamine->D2R

References

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic profile, reactivity, and potential biological significance, offering a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, with the molecular formula C6H11NO, is a cyclic imino ether. While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on closely related structures and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Ethoxy-2,3,4,5-tetrahydropyridine[1]2,3,4,5-Tetrahydropyridine[2]
Molecular Formula C6H11NOC7H13NOC5H9N
Molecular Weight 113.16 g/mol 127.18 g/mol 83.13 g/mol
Boiling Point Estimated: ~150-170 °C170.5 °C at 760 mmHgN/A (Calculated)
Density Estimated: ~0.99 g/cm³1.003 g/cm³N/A (Calculated)
Appearance Likely a colorless to light yellow liquid[1]Light yellow liquidN/A
CAS Number N/A15200-13-2505-18-0

Synthesis and Experimental Protocols

A plausible synthetic approach involves the use of Meerwein's salt (trimethyloxonium tetrafluoroborate) or dimethyl sulfate as the methylating agent.

Synthesis_of_6_Methoxy_2_3_4_5_tetrahydropyridine cluster_reactants Reactants cluster_process Process cluster_products Products Valerolactam δ-Valerolactam Alkylation O-Alkylation Valerolactam->Alkylation MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Alkylation Target 6-Methoxy-2,3,4,5- tetrahydropyridine Alkylation->Target Byproduct Byproduct Alkylation->Byproduct

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of δ-valerolactam in an inert solvent (e.g., dichloromethane), an equimolar amount of a methylating agent such as dimethyl sulfate is added dropwise at room temperature under an inert atmosphere.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with a suitable reagent, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR δ ~3.5-3.8 ppm (s, 3H, -OCH₃)δ ~3.2-3.5 ppm (t, 2H, -N-CH₂-)δ ~2.2-2.5 ppm (t, 2H, -C=N-C-CH₂-)δ ~1.5-1.8 ppm (m, 4H, -CH₂-CH₂-)
¹³C NMR δ ~165-170 ppm (C=N)δ ~50-55 ppm (-OCH₃)δ ~45-50 ppm (-N-CH₂-)δ ~30-35 ppm (-C=N-C-CH₂-)δ ~20-25 ppm (2x -CH₂-)
IR (Infrared) ~2950-2850 cm⁻¹ (C-H stretch)~1650-1680 cm⁻¹ (C=N stretch)~1250-1050 cm⁻¹ (C-O stretch)
Mass Spec (EI) M⁺ at m/z = 113Fragments corresponding to loss of -OCH₃ (m/z = 82) and other alkyl fragments.

Reactivity and Chemical Behavior

As a cyclic imino ether, this compound is expected to exhibit reactivity characteristic of this functional group. The endocyclic imino ether moiety is the primary site of chemical reactions.

  • Hydrolysis: The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which would lead to ring-opening and the formation of an amino ester.

  • Nucleophilic Addition: The carbon atom of the imino ether is electrophilic and can be attacked by various nucleophiles. This can lead to ring-opening or substitution at the 6-position.

  • Polymerization: Cyclic imino ethers are known to undergo cationic ring-opening polymerization (CROP), which could potentially be initiated with a suitable cationic initiator.[3][4]

Reactivity_of_Cyclic_Imino_Ether cluster_reactions Reactions cluster_products Products IminoEther This compound Hydrolysis Hydrolysis (H₃O⁺) IminoEther->Hydrolysis Nucleophilic_Addition Nucleophilic Addition (Nu⁻) IminoEther->Nucleophilic_Addition CROP Cationic Ring-Opening Polymerization IminoEther->CROP Amino_Ester Ring-Opened Amino Ester Hydrolysis->Amino_Ester Addition_Product Ring-Opened or Substituted Product Nucleophilic_Addition->Addition_Product Polymer Poly(imino ether) CROP->Polymer

Caption: General reactivity of this compound.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the tetrahydropyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5] Derivatives of tetrahydropyridine have shown a wide range of pharmacological effects, including:

  • Antimicrobial and antifungal activity[5]

  • Anti-inflammatory properties[5]

  • Neuroprotective and neurotoxic effects[6]

  • Enzyme inhibition, for example, of monoamine oxidase (MAO)[7]

The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and ability to cross biological membranes.

Biological_Targets_of_THPs cluster_targets Potential Biological Targets THP_Core Tetrahydropyridine Derivatives Enzymes Enzymes (e.g., MAO) THP_Core->Enzymes Receptors Receptors THP_Core->Receptors Ion_Channels Ion Channels THP_Core->Ion_Channels Microbial_Targets Microbial Targets THP_Core->Microbial_Targets

Caption: Potential biological targets of tetrahydropyridine derivatives.

Safety and Handling

Specific toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is sparse, its chemical properties and reactivity can be inferred from its structure as a cyclic imino ether. The tetrahydropyridine core suggests a potential for biological activity, making this compound and its derivatives interesting targets for future research and development in the pharmaceutical industry. Further investigation is warranted to fully characterize its physical properties, develop efficient synthetic routes, and explore its pharmacological profile.

References

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related analogs to offer valuable insights for research and development.

Molecular Structure and Chemical Properties

This compound, a cyclic imine, possesses a six-membered heterocyclic ring containing one nitrogen atom. The presence of a methoxy group at the 6-position significantly influences its electronic properties and potential reactivity.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
SMILES COC1=NCCCC1PubChem[1]
InChI InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3PubChem[1]
InChIKey YNTUHDRALXNDEQ-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 0.4PubChem[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the protons of the tetrahydropyridine ring. The methoxy protons would appear as a singlet, while the ring protons would exhibit multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methoxy carbon, the imine carbon (C=N), and the four methylene carbons of the heterocyclic ring. The chemical shift of the imine carbon is expected to be in the downfield region.

Table 2: Predicted NMR Data for this compound and Related Compounds

CompoundNucleusPredicted Chemical Shift (ppm)Remarks
This compound¹H~3.5-4.0 (s, 3H, -OCH₃), ~1.5-3.5 (m, 8H, ring protons)Predicted based on general chemical shift ranges.
¹³C~160-170 (C=N), ~50-60 (-OCH₃), ~20-50 (ring CH₂)Predicted based on general chemical shift ranges.
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate¹H9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)Experimental data for a related tetrahydropyrimidine derivative.[2]
¹³C165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5Experimental data for a related tetrahydropyrimidine derivative.[2]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=N stretching vibration of the imine group, C-O stretching of the methoxy group, and C-H stretching and bending vibrations of the aliphatic ring.

Table 3: Predicted Infrared Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=N Stretch (Imine)1690 - 1640
C-O Stretch (Methoxy)1250 - 1050
C-H Stretch (Aliphatic)2950 - 2850
C-H Bend (Aliphatic)1470 - 1350
Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 113. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the tetrahydropyridine ring. PubChem provides predicted mass-to-charge ratios for various adducts.[1]

Table 4: Predicted Mass Spectrometry Data for Adducts of this compound

AdductPredicted m/z
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M-H]⁻112.07678
[M+NH₄]⁺131.11788
[M+K]⁺152.04722

Synthesis of this compound

A general synthetic approach for tetrahydropyridine derivatives involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not extensively documented, a plausible synthesis can be inferred from procedures for related compounds.

Experimental Protocol: A Generalized Approach

A potential synthesis route could involve the reaction of a suitable precursor such as 5-aminovaleraldehyde dimethyl acetal with a methoxylating agent, followed by cyclization. A more direct method is suggested by the synthesis of its metal complexes, which involves the use of the free ligand. The synthesis of the free ligand likely involves the treatment of δ-valerolactam with a methylating agent like dimethyl sulfate or methyl triflate, followed by reduction.

A plausible, though unverified, experimental protocol is as follows:

  • O-Methylation of δ-Valerolactam: To a solution of δ-valerolactam in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile), add a methylating agent such as methyl trifluoromethanesulfonate (methyl triflate) or trimethyloxonium tetrafluoroborate (Meerwein's salt) at 0 °C under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification delta_Valerolactam delta_Valerolactam O_Methylation O-Methylation in Anhydrous Solvent delta_Valerolactam->O_Methylation Methylating_Agent Methylating_Agent Methylating_Agent->O_Methylation Quenching Quenching O_Methylation->Quenching Extraction Extraction Quenching->Extraction Purification Drying, Concentration & Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product 6-Methoxy-2,3,4,5- tetrahydropyridine

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the tetrahydropyridine scaffold is a common motif in many biologically active compounds.[3][4] Derivatives of tetrahydropyridine have been shown to exhibit a wide range of pharmacological effects, including neuroprotective, anticancer, and anti-inflammatory properties.[4]

The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, O-methylation can increase lipophilicity, potentially enhancing cell uptake and metabolic stability.[5]

Given the structural similarities to other neuroactive compounds, it is plausible that this compound could interact with various receptors and enzymes within the central nervous system. However, without experimental data, any proposed mechanism of action or signaling pathway involvement remains speculative.

Potential_Biological_Activity cluster_compound This compound cluster_targets Potential Molecular Targets cluster_pathways Potential Signaling Pathways cluster_effects Potential Biological Effects Compound 6-Methoxy-2,3,4,5- tetrahydropyridine Receptors Neurotransmitter Receptors (e.g., Dopamine, Serotonin) Compound->Receptors Interaction Enzymes Enzymes (e.g., MAO, Kinases) Compound->Enzymes Interaction Dopaminergic Dopaminergic Signaling Receptors->Dopaminergic Serotonergic Serotonergic Signaling Receptors->Serotonergic PI3K_AKT PI3K/Akt Pathway Enzymes->PI3K_AKT Neuroprotection Neuroprotection Dopaminergic->Neuroprotection Anti_inflammatory Anti-inflammatory Serotonergic->Anti_inflammatory Anticancer Anticancer PI3K_AKT->Anticancer

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] The methoxy group attached to the tetrahydropyridine ring can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physicochemical Properties

Quantitative data for this compound is limited, with many properties yet to be experimentally determined. The following table summarizes the available data, including predicted values and data for analogous compounds to provide a comparative reference.

PropertyValueSource/MethodNotes
Molecular Formula C₆H₁₁NO-[4]
Molecular Weight 113.16 g/mol -[4]
Appearance Light yellow liquidEchemiFor the analogous compound 6-ethoxy-2,3,4,5-tetrahydropyridine[5]
Boiling Point Not available-Data for the analogous 6-ethoxy-2,3,4,5-tetrahydropyridine is 170.539°C at 760 mmHg[5]
Melting Point Not available-Expected to be a liquid at room temperature based on analogous compounds.
Density Not available-Data for the analogous 6-ethoxy-2,3,4,5-tetrahydropyridine is 1.003 g/cm³[5]
Solubility Not experimentally determined-Expected to be soluble in polar organic solvents.
pKa (Predicted) Not available--
XLogP3 (Predicted) 0.4PubChem[4]
CAS Number 5693-62-9ChemScene[4]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to the determination of key properties for a liquid amine like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Workflow for Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement A Place sample in a small test tube B Invert a sealed capillary tube into the sample A->B C Attach the test tube to a thermometer B->C D Place the assembly in a heating bath (e.g., Thiele tube) C->D E Heat the bath gently D->E F Observe a steady stream of bubbles from the capillary tube E->F G Remove heat and allow to cool slowly F->G H Record the temperature at which the liquid just begins to enter the capillary tube G->H I This temperature is the boiling point H->I

Boiling Point Determination Workflow
  • Sample Preparation: A small amount of this compound is placed in a small-diameter test tube.

  • Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: The heating bath is gently and uniformly heated.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[6]

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental property.[7][8]

Workflow for Solubility Testing

G Start Start with a small, measured amount of solute Solvent Add a measured volume of solvent Start->Solvent Mix Agitate the mixture vigorously for a set time (e.g., 1-2 minutes) Solvent->Mix Observe Observe for dissolution Mix->Observe Decision Is the solute fully dissolved? Observe->Decision Soluble Record as Soluble Decision->Soluble Yes Insoluble Record as Insoluble Decision->Insoluble No

General Solubility Testing Workflow
  • Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each test solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and hexane) is added to a separate test tube containing the sample.

  • Mixing: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The absence of any visible solid particles indicates solubility.

  • Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.[9]

Potential Biological Significance and Signaling Pathways

One of the notable mechanisms of action for some tetrahydropyridine derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B.[12] MAO-B is responsible for the degradation of neurotransmitters like dopamine. Inhibition of this enzyme leads to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

Hypothetical Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the general signaling pathway affected by a hypothetical MAO-B inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Signal Postsynaptic Signal Dopamine_receptor->Signal Inhibitor 6-Methoxy-2,3,4,5- tetrahydropyridine (Hypothetical Inhibitor) Inhibitor->MAOB Inhibition

Hypothetical MAO-B Inhibition Pathway

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides the foundational knowledge and standardized protocols necessary for such characterization. The structural similarity to known bioactive tetrahydropyridine derivatives suggests that future research into its biological activities is warranted. The methodologies and potential signaling pathways outlined herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3,4,5-tetrahydropyridine, a cyclic imino ether, represents a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent and effective method of O-alkylation of 2-piperidone. Detailed experimental protocols, quantitative data, and spectroscopic analysis are presented to facilitate its synthesis and characterization in a laboratory setting. Furthermore, this document explores the potential applications of this and related tetrahydropyridine derivatives in drug development, supported by visualizations of relevant synthetic pathways.

Introduction

Tetrahydropyridines (THPs) are a class of nitrogen-containing heterocyclic compounds that exist as three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[1] These structures are found in a variety of natural products and have served as inspiration for the synthesis of numerous biologically active molecules.[1] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred significant interest in the synthesis and pharmacological investigation of THP derivatives.[1]

This compound (CAS No. 5693-62-9) is a cyclic imino ether derivative of the 2,3,4,5-tetrahydropyridine scaffold.[2][3][4] While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis is accessible through established organic chemistry methodologies. This guide focuses on the most common and practical approach: the O-alkylation of a lactam precursor.

Core Synthesis Methodology: O-Alkylation of 2-Piperidone

The most direct and widely employed method for the synthesis of this compound is the O-methylation of 2-piperidone (also known as δ-valerolactam). This reaction transforms the lactam into its corresponding cyclic imino ether, specifically an O-methylated derivative.

Reaction Scheme:

G reactant 2-Piperidone product This compound reactant->product CH2Cl2 reagent Trimethyloxonium Tetrafluoroborate (Meerwein's Salt)

Caption: O-methylation of 2-piperidone to form this compound.

Powerful alkylating agents are required for this transformation, with Meerwein's salts, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄), being particularly effective. These reagents are highly electrophilic and readily transfer a methyl group to the oxygen atom of the amide functionality in the lactam.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Piperidone

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-piperidone (1.0 equivalent). Anhydrous dichloromethane is added to dissolve the lactam.

  • Addition of Alkylating Agent: Trimethyloxonium tetrafluoroborate (1.1 equivalents) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes to neutralize any remaining acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine.

  • Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Quantitative Data
ParameterValueReference
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
CAS Number 5693-62-9[2][4]
Typical Yield Not explicitly reported, but O-alkylation of lactams with Meerwein's salt is generally high-yielding.

Spectroscopic Data and Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.6s3H-OCH₃
~3.3t2H-N-CH₂-
~2.2t2H-C=N-CH₂-
~1.7m4H-CH₂-CH₂-
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~165C=N
~53-OCH₃
~45-N-CH₂-
~30-C=N-CH₂-
~22-CH₂-
~19-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Development

While specific biological activities for the parent this compound are not extensively documented in publicly available literature, the tetrahydropyridine scaffold is of significant interest to medicinal chemists. Derivatives of tetrahydropyridine have been investigated for a wide range of pharmacological activities, including their potential as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5]

The introduction of a methoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

G A Synthesis of This compound B Functionalization/ Derivative Synthesis A->B C In vitro Screening (e.g., MAO inhibition assay) B->C D Lead Compound Identification C->D E In vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A logical workflow for the development of drug candidates from this compound.

Conclusion

The synthesis of this compound is readily achievable through the O-methylation of 2-piperidone using Meerwein's salt. This technical guide provides a detailed protocol and expected characterization data to aid researchers in its preparation. As a versatile chemical building block, this compound holds promise for the development of novel therapeutic agents, particularly in the realm of neuroscience, by providing a scaffold for the generation of diverse molecular libraries for biological screening. Further research into the specific biological activities of this parent compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine, also known by its IUPAC name, is a heterocyclic compound belonging to the tetrahydropyridine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a methoxy group and the cyclic imine functionality suggests its potential as a versatile synthetic intermediate and a candidate for biological screening. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context, with a focus on presenting clear, actionable data and methodologies for researchers.

Chemical and Physical Properties

PropertyValue (this compound)Value (6-Ethoxy-2,3,4,5-tetrahydropyridine)Data Source
IUPAC Name This compound6-ethoxy-2,3,4,5-tetrahydropyridinePubChem[1]
Synonyms O-methyl-δ-valerolactimO-ethyl-δ-valerolactimInternal Knowledge
CAS Number 5693-62-915200-13-2BLDpharm[2]
Molecular Formula C₆H₁₁NOC₇H₁₃NOPubChem[1]
Molecular Weight 113.16 g/mol 127.18 g/mol PubChem[1]
Boiling Point Not available170.5 °C at 760 mmHgECHEMI[3]
Density Not available1.003 g/cm³ECHEMI[3]
XlogP (predicted) 0.40.8PubChem[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is through the O-methylation of δ-valerolactam. This reaction typically involves the use of a methylating agent in the presence of a suitable base.

Experimental Protocol: O-methylation of δ-Valerolactam

Materials:

  • δ-Valerolactam (1.0 eq)

  • Dimethyl sulfate (1.2 eq)

  • Sodium hydride (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of δ-valerolactam in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is cooled back to 0 °C, and dimethyl sulfate is added dropwise.

  • The reaction is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound.

Synthesis Workflowdot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps Valerolactam δ-Valerolactam Deprotonation Deprotonation with NaH in THF Valerolactam->Deprotonation NaH Sodium Hydride NaH->Deprotonation DMS Dimethyl Sulfate Methylation O-Methylation with Dimethyl Sulfate DMS->Methylation Deprotonation->Methylation Lactim Salt Intermediate Workup Aqueous Workup Methylation->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Spectroscopic Profile of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides a detailed, albeit currently limited, overview of the spectroscopic data for 6-Methoxy-2,3,4,5-tetrahydropyridine. Due to a lack of publicly available, experimentally verified spectra for this specific compound, this document presents predicted data and information from closely related analogs to offer a foundational understanding.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a tetrahydropyridine ring with a methoxy group at the 6-position, suggests potential applications as a building block in the synthesis of more complex molecules. Accurate spectroscopic data is crucial for its identification, characterization, and quality control.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M+K]⁺152.04722
[M+NH₄]⁺131.11788
[M-H]⁻112.07678

Spectroscopic Data of Analogous Compounds

In the absence of verified data for the target compound, the spectroscopic characteristics of analogous structures can provide valuable insights.

6-methyl-substituted 6-Methoxy-2,3,4,5-tetrahydropyridines

The introduction of a methyl group on the tetrahydropyridine ring influences the spectroscopic properties. Predicted mass spectrometry data for 4-methyl and 3-methyl derivatives are available, though experimental NMR and IR data are similarly scarce.

Tetrahydropyridine Derivatives

A study on 1,2,3,4-tetrahydropyridine derivatives provides some general expectations for the NMR and IR spectra of this class of compounds. For instance, ¹H NMR spectra would be expected to show signals for the methylene protons of the tetrahydropyridine ring, and the methoxy group would appear as a singlet. In the ¹³C NMR spectrum, the carbons of the ring and the methoxy carbon would have characteristic chemical shifts. The IR spectrum would likely exhibit C-H stretching vibrations for the aliphatic and methoxy groups, and a C=N stretching vibration for the imine functionality.[1]

Experimental Protocols: A General Approach

While specific experimental protocols for obtaining the spectroscopic data of this compound are not documented in the searched literature, standard methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet. The absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is outlined in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 6-Methoxy- 2,3,4,5-tetrahydropyridine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra) Structure_Elucidation->Data_Reporting Final_Report Final_Report Data_Reporting->Final_Report Final Technical Guide

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of a chemical compound.

Conclusion

While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public literature, this guide provides valuable predicted mass spectrometry data and insights from analogous compounds. The outlined experimental protocols and workflow represent the standard approach for obtaining and analyzing the necessary spectroscopic information. Further research involving the synthesis and characterization of this compound is required to provide the definitive NMR, IR, and experimental MS data needed for a comprehensive technical whitepaper.

References

Navigating the Uncharted Territory of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Overview of a Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activity of 6-Methoxy-2,3,4,5-tetrahydropyridine reveals a significant gap in the current scientific literature and publicly available databases. While this specific molecule remains largely uncharacterized, the broader class of tetrahydropyridine (THP) derivatives has been the subject of extensive research, demonstrating a wide range of pharmacological activities and therapeutic promise. This technical guide will provide a comprehensive overview of the known biological landscape of the tetrahydropyridine scaffold, offering valuable insights for researchers, scientists, and drug development professionals interested in this chemical class.

The tetrahydropyridine moiety is a core structural component in numerous biologically active compounds, including many natural products and synthetic molecules.[1][2] Its presence often confers significant pharmacological properties, with a particular emphasis on activity within the central nervous system (CNS).[3][4] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred extensive investigation into the synthesis and biological effects of THP derivatives, leading to the development of many promising drug candidates.[1]

This guide will explore the diverse biological activities reported for various substituted tetrahydropyridines, present available quantitative data for these related compounds, and outline general experimental approaches for the synthesis and evaluation of novel THP derivatives.

The Tetrahydropyridine Scaffold: A Versatile Pharmacophore

The versatility of the tetrahydropyridine ring system allows for the introduction of various substituents, leading to a broad spectrum of biological activities.[2] Research into this chemical class has uncovered compounds with potential applications as:

  • Monoamine Oxidase (MAO) Inhibitors: Certain tetrahydropyridine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters. This makes them attractive candidates for the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[5]

  • Anticancer Agents: Several novel tetrahydropyridine analogues have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, cervical, and melanoma cancers.[6][7]

  • Central Nervous System (CNS) Active Agents: The structural similarity of some THP derivatives to known psychoactive compounds suggests potential interactions with neurotransmitter systems, such as the dopamine and serotonin pathways. This opens avenues for the development of treatments for mood disorders and other neurological conditions.[8]

  • P-glycoprotein (P-gp) Inhibitors: Some methoxy-substituted quinoline derivatives, which share some structural similarities with the target molecule, have been investigated as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer.[9]

Quantitative Data for Tetrahydropyridine Derivatives

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) for selected tetrahydropyridine derivatives against Monoamine Oxidase A and B, illustrating the potential of this chemical class.

CompoundTargetIC50 (µM)
4l MAO-A0.40 ± 0.05
4n MAO-B1.01 ± 0.03
Clorgyline (Control) MAO-A0.0045 ± 0.0003
l-Deprenyl (Control) MAO-B0.0196 ± 0.001

Data extracted from a study on ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives.[5]

Experimental Protocols: A General Approach

The synthesis and biological evaluation of novel tetrahydropyridine derivatives typically follow a structured workflow. The following provides a generalized overview of the methodologies commonly employed.

General Synthesis of Tetrahydropyridine Derivatives

A common synthetic route for preparing densely functionalized tetrahydropyridine derivatives involves a one-pot, multi-component reaction. For example, the reaction of a substituted aniline, ethyl acetoacetate, and a substituted benzaldehyde can yield various tetrahydropyridine-based compounds.[5] The specific reaction conditions, including catalysts and solvents, are optimized to achieve the desired product with high yield.

In Vitro Biological Evaluation

The initial biological assessment of newly synthesized tetrahydropyridine derivatives is typically conducted through a series of in vitro assays.

The ability of compounds to inhibit MAO-A and MAO-B can be determined using a spectrophotometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine hydrochloride) by the MAO enzymes. The IC50 values are then calculated to determine the concentration of the compound required to inhibit 50% of the enzyme's activity.[5]

The cytotoxic effects of the compounds on various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The IC50 values are determined to quantify the concentration of the compound that causes 50% inhibition of cell growth.[6][7]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel tetrahydropyridine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Anilines, Aldehydes) reaction Multi-component Reaction start->reaction purification Purification & Characterization (e.g., NMR, Mass Spec) reaction->purification in_vitro In Vitro Assays (e.g., MAO Inhibition, Cytotoxicity) purification->in_vitro Synthesized Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_silico In Silico Studies (e.g., Molecular Docking) sar->in_silico in_silico->start Lead Optimization

A generalized workflow for the development of novel tetrahydropyridine derivatives.

Signaling Pathways: An Uncharted Map

Due to the absence of specific biological data for this compound, it is not possible to construct diagrams of its potential signaling pathways or mechanisms of action. Further research is required to identify its molecular targets and elucidate the downstream cellular effects.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the extensive research on the broader class of tetrahydropyridine derivatives highlights a rich and diverse pharmacology. The THP scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and cancer.

Future research efforts should focus on the synthesis of this compound and its comprehensive biological evaluation. A systematic screening against a panel of relevant biological targets, including CNS receptors and enzymes, would be a crucial first step in uncovering its potential therapeutic applications. The insights gained from such studies would not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the promising class of tetrahydropyridine compounds.

References

Unraveling the Enigmatic Mechanism of 6-Methoxy-2,3,4,5-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3,4,5-tetrahydropyridine, a heterocyclic amine, belongs to the diverse class of tetrahydropyridines, which are scaffolds of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3] While the broader tetrahydropyridine family exhibits a wide range of pharmacological activities, from neurotoxicity to receptor antagonism, the specific mechanism of action for this compound remains largely uncharacterized in publicly available scientific literature. This guide synthesizes the known pharmacology of structurally related tetrahydropyridine derivatives to provide a potential framework for understanding its action, highlights the critical need for empirical investigation, and outlines detailed experimental protocols to elucidate its precise molecular interactions and physiological effects.

Introduction: The Tetrahydropyridine Scaffold

Tetrahydropyridines (THPs) are six-membered heterocyclic compounds containing a nitrogen atom and one double bond in the ring.[1] This structural motif is a key component of many natural alkaloids and synthetic molecules with significant biological activities.[1][3] The pharmacological profile of a tetrahydropyridine derivative is highly dependent on the nature and position of its substituents.

A prominent example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-studied neurotoxin that induces symptoms of Parkinson's disease.[4][5][6] Its mechanism involves enzymatic oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopamine transporters in nigrostriatal neurons.[7][8] Inside the neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[4][6][8]

Conversely, other tetrahydropyridine derivatives have been shown to interact with various receptor systems. For instance, certain analogs exhibit affinity for sigma (σ) receptors, particularly the σ2 subtype, which are implicated in cancer and neurological disorders.[9] Others have been investigated as serotonin (5-HT) receptor antagonists, with potential applications in treating psychiatric conditions.[10] This diversity in action underscores the necessity of specific investigation for each unique derivative.

Postulated Mechanism of Action for this compound

Given the lack of direct experimental data, the mechanism of action of this compound can only be hypothesized based on its structural features and the known activities of related compounds. The presence of a methoxy group and the specific arrangement of the double bond could lead to several potential pharmacological activities.

A primary avenue of investigation would be its interaction with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors. The nitrogen atom in the tetrahydropyridine ring can be protonated at physiological pH, allowing for potential interactions with the binding sites of these proteins.

Another plausible hypothesis is its interaction with other central nervous system (CNS) receptors, such as glutamate or GABA receptors, or ion channels. The overall lipophilicity and electronic distribution of the molecule will govern its ability to cross the blood-brain barrier and access these targets.

To visualize the potential initial steps of investigation, a logical workflow is proposed below.

logical_workflow cluster_screening Initial Screening cluster_evaluation In vivo Evaluation cluster_mechanism Mechanism Elucidation In_vitro_binding_assays In vitro Receptor Binding Assays (Dopamine, Serotonin, Norepinephrine, Sigma Receptors) Functional_assays Functional Assays (e.g., cAMP, Calcium Flux) In_vitro_binding_assays->Functional_assays Assess functional activity (agonist/antagonist) Animal_behavioral_models Animal Behavioral Models Functional_assays->Animal_behavioral_models Evaluate physiological effects Microdialysis In vivo Microdialysis (Neurotransmitter levels) Animal_behavioral_models->Microdialysis Correlate behavior with neurochemical changes Signaling_pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) Microdialysis->Signaling_pathway_analysis Identify downstream targets Metabolite_identification Metabolite Identification (Mass Spectrometry) 6_Methoxy_THP This compound 6_Methoxy_THP->In_vitro_binding_assays Determine binding affinity 6_Methoxy_THP->Metabolite_identification Investigate biotransformation

Caption: Proposed workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

To systematically investigate the mechanism of action of this compound, a series of well-established experimental protocols are proposed.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound to a panel of CNS receptors and transporters.

Objective: To identify potential molecular targets.

Materials:

  • This compound

  • Membrane preparations from cells expressing the target receptor/transporter (e.g., CHO or HEK293 cells) or from rodent brain tissue.

  • Specific radioligands for each target (e.g., [³H]raclopride for D2 receptors, [³H]citalopram for the serotonin transporter).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding competitor (e.g., a high concentration of a known ligand for the target).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either the vehicle, the non-specific competitor, or varying concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki).

In Vitro Functional Assays (cAMP Assay)

This protocol assesses whether this compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional activity at identified targets.

Materials:

  • This compound

  • Cells expressing the target GPCR (e.g., HEK293 cells).

  • A known agonist and antagonist for the target receptor.

  • Cell culture medium.

  • Forskolin (to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For agonist testing: Treat the cells with varying concentrations of this compound and a known agonist (positive control).

  • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Analyze the data to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data Summary

As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

TargetThis compoundReference Compound
Dopamine Transporter (DAT)TBDTBD
Serotonin Transporter (SERT)TBDTBD
Norepinephrine Transporter (NET)TBDTBD
D2 ReceptorTBDTBD
5-HT2A ReceptorTBDTBD
σ1 ReceptorTBDTBD
σ2 ReceptorTBDTBD
TBD: To Be Determined

Table 2: In Vitro Functional Activity

TargetAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)
D2 ReceptorcAMPTBDTBD
5-HT2A ReceptorCalcium FluxTBDTBD
TBD: To Be Determined

Signaling Pathway Visualization

Should this compound be found to act as an agonist at a Gq-coupled receptor, such as the 5-HT2A receptor, the following signaling cascade would be initiated.[11]

gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 6-Methoxy-THP (Agonist) Receptor Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Downstream Cellular Response PKC->Cellular_response Mediates Ca_release->Cellular_response Mediates

Caption: Postulated Gq-coupled receptor signaling pathway.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question that requires dedicated experimental investigation. Based on the diverse pharmacology of the tetrahydropyridine scaffold, a systematic approach involving in vitro binding and functional assays, followed by in vivo studies, is essential. The protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the pharmacological profile of this compound. Future studies should focus on executing these experiments to populate the data tables and validate the proposed signaling pathways. Such research will be crucial in determining the therapeutic potential or toxicological risks associated with this compound and will contribute valuable knowledge to the field of medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Methoxy Group in Tetrahydropyridine Compounds

This guide provides a comprehensive analysis of the multifaceted role of the methoxy group (-OCH₃) in the structure, biological activity, and metabolic fate of tetrahydropyridine (THP) compounds. The THP scaffold is a crucial feature in many biologically active molecules, and the strategic placement of substituents like the methoxy group is a key aspect of medicinal chemistry and drug design.[1][2][3]

Influence of the Methoxy Group on Biological Activity

The introduction of a methoxy group to the tetrahydropyridine core, particularly on an associated phenyl ring, can dramatically alter the compound's pharmacological profile. Its effects are most notably documented in the context of neurotoxicity but extend to other therapeutic areas.

Neurotoxicity and Dopaminergic Systems

The most studied methoxy-substituted tetrahydropyridines are analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that induces Parkinsonism by destroying dopaminergic neurons.[4][5]

  • m-Methoxy-MPTP: The analog 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine has been shown to produce persistent depletion of striatal dopamine in mice, indicating a neurotoxic potential similar to MPTP, although it is less potent.[6] This suggests that the methoxy group at the meta position does not eliminate the ability of the compound to be metabolized into a toxic species that targets the nigrostriatal dopamine neurons.[6]

  • Mechanism of Toxicity: Like MPTP, its methoxy-substituted analogs are believed to exert their toxicity after metabolic activation. MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[4][7][8] This charged molecule is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[8][9] Inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[4][7] The presence and position of a methoxy group can influence the rate of this metabolic activation and the affinity for the dopamine transporter.

Other Pharmacological Activities

The tetrahydropyridine moiety is a common scaffold for compounds targeting various biological systems.[1][3] The methoxy group, a prevalent substituent in over 230 approved small-molecule drugs, plays a significant role by modulating ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[10][11]

  • Receptor Interactions: Methoxy groups can act as hydrogen bond acceptors and participate in hydrophobic interactions, enhancing binding affinity to target proteins.[10] For instance, certain tetrahydropyridine derivatives act as agonists at serotonin 5-HT₂A receptors, and methoxy substitutions are common in this class of compounds.[12]

  • Anti-inflammatory and Anticancer Properties: Various substituted THP derivatives have been investigated for anti-inflammatory and anticancer activities.[1] The electronic modulation provided by the methoxy group can influence the reactivity and binding affinity of these compounds with their biological targets.[10]

Structure-Activity Relationships (SAR)

The position of the methoxy group on the phenyl ring of a 4-phenyl-tetrahydropyridine is critical to its activity.

  • Electronic Effects: A methoxy group can donate electron density through resonance (mesomeric effect) and withdraw electron density through induction (inductive effect).[10]

    • At the para-position, the electron-donating resonance effect is dominant.

    • At the meta-position, the inductive effect dominates, making the group electron-withdrawing.[13]

    • These electronic shifts alter the molecule's properties, including its oxidation potential and its ability to interact with enzymes like MAO-B and target receptors.

  • Physicochemical and Pharmacokinetic Properties: The methoxy group enhances solubility and modulates the lipophilicity of a molecule, which are crucial for its ADME profile.[10] While it can improve protein-ligand binding, it is also often a metabolic liability, susceptible to O-demethylation.[10]

SAR_Methoxy_Tetrahydropyridine cluster_0 Structural Feature cluster_1 Molecular Properties cluster_2 Biological Outcome Scaffold Tetrahydropyridine Core Methoxy Methoxy Group (-OCH3) Position Positional Isomerism (ortho, meta, para) Methoxy->Position Electronic Electronic Effects (Inductive, Resonance) Position->Electronic PhysicoChem Physicochemical Properties (Lipophilicity, Solubility, pKa) Electronic->PhysicoChem Binding Target Binding (Affinity, Selectivity) Electronic->Binding Metabolism Metabolism (e.g., MAO-B, O-demethylation) PhysicoChem->Metabolism PhysicoChem->Binding Activity Biological Activity (Neurotoxicity, Efficacy) Metabolism->Activity Binding->Activity MPTP_Metabolism cluster_Glia Glial Cell (Astrocyte) cluster_Neuron Dopaminergic Neuron MPTP MPTP Analog (e.g., m-methoxy-MPTP) (Lipid Soluble) MPDP MPDP+ Analog MPTP->MPDP MAO-B MPP MPP+ Analog (Toxic Metabolite) MPDP->MPP Oxidation MPP_in MPP+ Analog MPP->MPP_in Dopamine Transporter (DAT) Neuron Dopaminergic Neuron Mito Mitochondrion Death Neuronal Death (Parkinsonism) Mito_in Mitochondrial Uptake MPP_in->Mito_in Inhibit Complex I Inhibition & Oxidative Stress Mito_in->Inhibit Inhibit->Death

References

Methodological & Application

Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine from Piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methoxy-2,3,4,5-tetrahydropyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from piperidine. The synthesis is a two-step process involving the initial oxidation of piperidine to the cyclic imine intermediate, 1-piperideine (2,3,4,5-tetrahydropyridine), followed by the acid-catalyzed addition of methanol. This protocol offers a reliable and accessible method for obtaining α-alkoxy piperidine derivatives, which are of significant interest in the development of novel therapeutic agents due to their diverse biological activities. The document includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[1][2] The introduction of functional groups onto the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. Specifically, α-alkoxy piperidines, such as this compound, represent an important class of intermediates and potential pharmacophores. Their synthesis from readily available starting materials like piperidine is of significant interest to the drug development community.

The synthetic route detailed herein involves a two-step sequence:

  • Oxidation of Piperidine: Conversion of piperidine to its corresponding cyclic imine, 1-piperideine.

  • Methoxylation of 1-Piperideine: Addition of methanol across the carbon-nitrogen double bond of the imine to yield the target compound.

This document provides two distinct, detailed protocols for the synthesis, enabling researchers to choose the most suitable method based on available reagents and equipment.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound from piperidine, providing a clear comparison of the two presented methods for the oxidation step.

StepMethodKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1. Oxidation Method AMercuric Acetate, EDTAWater/Ethanol2 hReflux~70-80>90
1. Oxidation Method BSodium HypochloriteAcetic Acid10-15 min40-50~65-75>90
2. Methoxylation Acid-Catalyzed Addition1-Piperideine, Methanol, HClMethanol4 hRoom Temp.~85-95>95

Experimental Protocols

Step 1: Synthesis of 1-Piperideine (2,3,4,5-Tetrahydropyridine) from Piperidine

Two methods are provided for the oxidation of piperidine to 1-piperideine.

Method A: Mercuric Acetate Oxidation

This method utilizes mercuric acetate as the oxidizing agent and is adapted from established procedures for the oxidation of piperidine derivatives.[3]

Materials:

  • Piperidine

  • Mercuric Acetate (Hg(OAc)₂)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethanol

  • Water

  • Ammonium Chloride (NH₄Cl) solution (saturated)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 eq) in a 2:1 mixture of water and ethanol.

  • Add mercuric acetate (1.05 eq) and a catalytic amount of EDTA (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, partition the mixture between a saturated aqueous solution of ammonium chloride and dichloromethane.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford 1-piperideine. The crude product can be used in the next step without further purification.

Method B: Sodium Hypochlorite Oxidation

This method offers a potentially more environmentally benign alternative using readily available bleach.[4][5]

Materials:

  • Piperidine

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (e.g., commercial bleach, ~5% NaOCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq) in glacial acetic acid.

  • Slowly add sodium hypochlorite solution (1.2 eq) over 10-15 minutes, while maintaining the internal temperature between 40-50 °C using an ice bath as needed.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and carefully remove the solvent by distillation to yield 1-piperideine.

Step 2: Synthesis of this compound from 1-Piperideine

This protocol describes the acid-catalyzed addition of methanol to the cyclic imine.[6]

Materials:

  • 1-Piperideine (from Step 1)

  • Anhydrous Methanol

  • Hydrochloric Acid (concentrated or as a solution in methanol)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the crude 1-piperideine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) or a freshly prepared solution of HCl in methanol.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_reagents1 Reagents for Oxidation cluster_reagents2 Reagents for Methoxylation piperidine Piperidine oxidation Oxidation piperidine->oxidation piperideine 1-Piperideine (2,3,4,5-Tetrahydropyridine) oxidation->piperideine reagent1a Method A: Hg(OAc)₂/EDTA reagent1b Method B: NaOCl/AcOH methoxylation Methoxylation piperideine->methoxylation product This compound methoxylation->product reagent2 MeOH, cat. HCl

Caption: Synthetic workflow for this compound.

Applications and Signaling Pathways

Derivatives of tetrahydropyridine are known to possess a wide range of pharmacological activities.[7] While the specific biological profile of this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), and α-functionalized piperidines can act as versatile intermediates for the synthesis of more complex molecules with tailored biological activities.[8][9]

The introduction of a methoxy group at the 6-position of the tetrahydropyridine ring can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2] It is plausible that this compound and its derivatives could interact with various receptors and enzymes in the CNS. For instance, similar piperidine-containing structures have been shown to interact with adrenergic, dopaminergic, and serotonergic receptors.[10]

Further research into the biological activity of this compound could involve screening against a panel of CNS targets to elucidate its potential therapeutic applications. The synthetic protocols provided herein offer a reliable means to access this compound for such investigational studies.

Potential_Applications cluster_applications Potential Therapeutic Areas product This compound intermediate Synthetic Intermediate product->intermediate lead_compound Lead Compound in Drug Discovery product->lead_compound cns CNS Disorders lead_compound->cns oncology Oncology lead_compound->oncology infectious Infectious Diseases lead_compound->infectious

Caption: Potential applications of the target compound.

References

Application Notes: Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 6-Methoxy-2,3,4,5-tetrahydropyridine, also known as the O-methyl ether of δ-valerolactam, is a cyclic lactim ether. This class of compounds serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems. The electrophilic nature of the imino-ether carbon makes it susceptible to nucleophilic attack, enabling the introduction of various substituents. This reactivity is harnessed in the synthesis of substituted piperidines, which are core structures in many natural products and pharmaceutical agents.

Principle The most common and direct synthesis of this compound involves the O-alkylation of the corresponding lactam, δ-valerolactam (also known as 2-piperidone). This transformation is typically achieved using powerful alkylating agents known as Meerwein's salts, such as trimethyloxonium tetrafluoroborate (TMO) or triethyloxonium tetrafluoroborate (TEO). These oxonium salts are highly effective for the O-alkylation of amides and lactams, which are otherwise poorly nucleophilic at the oxygen atom. The reaction proceeds by the transfer of a methyl group from the oxonium salt to the carbonyl oxygen of the lactam, forming the stable lactim ether product.

An alternative, though less direct, route involves the acid-catalyzed cyclization of 5-aminovaleraldehyde precursors, such as its dimethyl acetal.[1] This method relies on the intramolecular condensation of the terminal amine with the aldehyde (or its protected form) to form the cyclic imine.

Applications The primary application of this compound is as a reactive intermediate in synthetic chemistry. It is a key precursor for:

  • Synthesis of Alkaloids: Many piperidine alkaloids can be synthesized using lactim ethers as key intermediates.

  • Drug Development: The substituted piperidine motif is prevalent in a wide range of therapeutic agents. This compound provides a scaffold for creating novel derivatives for drug discovery programs.[2]

  • Asymmetric Synthesis: Chiral auxiliaries can be introduced by reacting with the lactim ether, leading to the stereoselective synthesis of complex molecules.

Experimental Workflow

SynthesisWorkflow Start δ-Valerolactam (2-Piperidone) Reaction O-Methylation Reaction Start->Reaction Substrate Reagent Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) Reagent->Reaction Methylating Agent Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Work-up (K2CO3 solution) Reaction->Workup Crude Mixture Extraction Organic Extraction (DCM) Workup->Extraction Drying Drying & Filtration (Na2SO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Crude Product Product 6-Methoxy-2,3,4,5- tetrahydropyridine Purification->Product Purified Product

Workflow for the O-Methylation of δ-Valerolactam.

Synthesis Protocol

This protocol details the O-methylation of δ-valerolactam to yield this compound using trimethyloxonium tetrafluoroborate.

Materials and Equipment

  • δ-Valerolactam (2-Piperidone)

  • Trimethyloxonium tetrafluoroborate ([ (CH₃)₃O ]BF₄)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add δ-valerolactam (1.0 eq). Dissolve the lactam in anhydrous dichloromethane (DCM).

  • Addition of Methylating Agent: While stirring the solution at room temperature, add trimethyloxonium tetrafluoroborate (1.1 - 1.2 eq) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of potassium carbonate (K₂CO₃) until the pH is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Safety Precautions

  • Meerwein's salts (trialkyloxonium tetrafluoroborates) are powerful alkylating agents and are moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Data Summary

The following table summarizes the typical reagents and conditions for the synthesis. Yields and specific conditions are based on general procedures for O-methylation of lactams.[3][4]

ParameterValue / Condition
Reactants
δ-Valerolactam1.0 equivalent
Trimethyloxonium tetrafluoroborate1.1 - 1.2 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
AtmosphereInert (Nitrogen or Argon)
Work-up
Quenching AgentSaturated aqueous K₂CO₃
Extraction SolventDichloromethane (DCM)
Purification Vacuum Distillation
Expected Outcome
Product StateColorless Liquid
Anticipated Yield70 - 90%

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methoxy-2,3,4,5-tetrahydropyridine is a cyclic imidate, a class of compounds that serve as versatile intermediates in organic synthesis. Their utility stems from their reactivity as precursors to various nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and natural products. This document provides a detailed protocol for the synthesis of this compound via the O-methylation of 2-piperidone.

Synthesis Pathway

The synthesis of this compound can be effectively achieved through the O-methylation of 2-piperidone (δ-valerolactam). This reaction typically employs a potent methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert aprotic solvent.

Overall Reaction:

2-Piperidone + (CH₃)₃O⁺BF₄⁻ → this compound + (CH₃)₂O + HBF₄

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

  • 2-Piperidone (δ-valerolactam)

  • Trimethyloxonium tetrafluoroborate ((CH₃)₃O⁺BF₄⁻)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-piperidone (1.0 eq).

    • Dissolve the 2-piperidone in anhydrous dichloromethane (e.g., 100 mL for 10 mmol of 2-piperidone).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen).

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Methylating Agent:

    • Under the inert atmosphere, carefully add trimethyloxonium tetrafluoroborate (1.1 eq) to the cooled solution in portions over 15-20 minutes. Caution: Trimethyloxonium tetrafluoroborate is highly reactive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This will neutralize the tetrafluoroboric acid formed.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
2-Piperidone9.91 g (100 mmol)
Trimethyloxonium tetrafluoroborate16.26 g (110 mmol)
Anhydrous Dichloromethane200 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time5-7 hours
Product
Product NameThis compound
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Expected Yield70-80%
AppearanceColorless liquid

Mandatory Visualizations

Synthesis_Pathway Reactant1 2-Piperidone Product 6-Methoxy-2,3,4,5- tetrahydropyridine Reactant1->Product O-methylation Reactant2 Trimethyloxonium tetrafluoroborate Reactant2->Product Solvent Anhydrous DCM Solvent->Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve 2-Piperidone in anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Trimethyloxonium tetrafluoroborate Cool->Add Stir 4. Stir at 0 °C then RT Add->Stir Monitor 5. Monitor by TLC/GC-MS Stir->Monitor Quench 6. Quench with NaHCO₃ Monitor->Quench Extract 7. Aqueous Wash Quench->Extract Dry 8. Dry over Na₂SO₄ Extract->Dry Evaporate 9. Concentrate in vacuo Dry->Evaporate Purify 10. Vacuum Distillation Evaporate->Purify FinalProduct Pure 6-Methoxy-2,3,4,5- tetrahydropyridine Purify->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trimethyloxonium tetrafluoroborate is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the C=N and C-O functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Application Notes and Protocols: 6-Methoxy-2,3,4,5-tetrahydropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its cyclic imino ether functionality provides a unique reactive handle for various chemical transformations, making it an important intermediate in the synthesis of alkaloids, medicinal agents, and other pharmacologically active compounds. The methoxy group can act as a leaving group in the presence of nucleophiles, and the imine-like double bond can undergo addition reactions, providing a gateway to a diverse range of substituted piperidine derivatives. These derivatives are prevalent scaffolds in numerous approved drugs.

This document provides detailed application notes on the utility of this compound in organic synthesis, along with a plausible experimental protocol for its preparation from a readily available starting material.

Data Presentation

Table 1: Synthesis of this compound from Piperidin-2-one
Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidin-2-oneTrimethyloxonium tetrafluoroborateDichloromethaneRoom Temperature12~80-90 (estimated)
Piperidin-2-oneDimethyl sulfateToluene110 (reflux)6~70-80 (estimated)

Note: The yields are estimated based on typical O-alkylation reactions of lactams. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Representative Application in Alkaloid Synthesis
Reactant 1Reactant 2Catalyst/ReagentProductApplication
This compoundGrignard Reagent (e.g., Phenylmagnesium bromide)Diethyl ether2-PhenylpiperidineCore scaffold of various alkaloids and pharmaceuticals
This compoundOrganolithium Reagent (e.g., n-Butyllithium)Tetrahydrofuran2-ButylpiperidineIntermediate for further functionalization

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation of Piperidin-2-one using Trimethyloxonium Tetrafluoroborate

This protocol describes a plausible method for the synthesis of this compound from piperidin-2-one using Meerwein's salt.

Materials:

  • Piperidin-2-one

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidin-2-one (1.0 eq).

  • Dissolve the piperidin-2-one in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Safety Precautions: Trimethyloxonium tetrafluoroborate is a powerful alkylating agent and is moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care in a well-ventilated area.

Visualizations

Synthesis_of_6_Methoxy_2_3_4_5_tetrahydropyridine cluster_conditions Piperidin_2_one Piperidin-2-one Product 6-Methoxy-2,3,4,5- tetrahydropyridine Piperidin_2_one->Product O-Methylation Reagent Trimethyloxonium Tetrafluoroborate (CH3)3OBF4 Solvent DCM, RT, 12h

Caption: Synthetic route to this compound.

Experimental_Workflow start Start dissolve Dissolve Piperidin-2-one in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Trimethyloxonium Tetrafluoroborate cool->add_reagent react Stir at RT for 12h add_reagent->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: General experimental workflow for the synthesis.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile precursor to a variety of substituted piperidines, a privileged scaffold in medicinal chemistry. The imino ether moiety is susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents, leading to the formation of 2-substituted piperidines with high efficiency.

This reactivity allows for the introduction of a wide range of substituents at the 2-position of the piperidine ring, which is a key structural modification in the development of new therapeutic agents. For instance, the synthesis of various alkaloids and pharmaceutical compounds containing the 2-arylpiperidine or 2-alkylpiperidine motif can be readily achieved through this methodology. The resulting secondary amine can be further functionalized to introduce additional diversity and fine-tune the pharmacological properties of the target molecules.

Furthermore, the cyclic imino ether can participate in cycloaddition reactions and can be reduced to the corresponding methoxy-substituted piperidine, which can then be used in further synthetic transformations. The strategic use of this compound can significantly shorten synthetic routes and provide access to novel chemical entities for drug discovery programs.

Application Note: 6-Methoxy-2,3,4,5-tetrahydropyridine as a Versatile Precursor in the Total Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2,3,4,5-tetrahydropyridine, also known as Δ¹-piperideine methyl enol ether, is a valuable and versatile cyclic imine precursor in organic synthesis, particularly in the construction of piperidine-based alkaloids. Its structure combines the reactivity of an imine with a masked carbonyl functionality, making it an excellent electrophile for the introduction of side chains at the C2 position of the piperidine ring. This application note details the use of this compound in the total synthesis of the piperidine alkaloid (±)-coniine, providing a clear workflow, quantitative data, and a detailed experimental protocol for its key reaction.

Core Application: Synthesis of (±)-Coniine

The total synthesis of (±)-coniine, a toxic alkaloid famously associated with poison hemlock, provides an excellent case study for the utility of this compound. The key strategic step involves the nucleophilic addition of an organometallic reagent to the electrophilic C6 position of the precursor, which directly installs the n-propyl side chain characteristic of coniine. Subsequent reduction of the resulting enamine affords the target alkaloid.

Logical Workflow for (±)-Coniine Synthesis

The synthesis plan is a straightforward two-step process starting from the commercially available precursor, δ-valerolactam.

G Logical Workflow: (±)-Coniine Synthesis cluster_0 cluster_1 cluster_2 A δ-Valerolactam B 6-Methoxy-2,3,4,5- tetrahydropyridine A->B  Meerwein's Salt ((CH3)3O+BF4-) C 2-Propyl-2,3,4,5- tetrahydropyridine (γ-Coniceine) B->C  n-Propylmagnesium bromide (Grignard Reagent) D (±)-Coniine C->D  Sodium Borohydride (NaBH4) Reduction

Caption: Logical flow from δ-valerolactam to (±)-coniine.

Quantitative Data

The synthesis is highly efficient, with excellent yields reported for each key transformation. The data below is summarized from the total synthesis of (±)-coniine.

StepPrecursorReagentsProductYield (%)
1δ-ValerolactamTrimethyloxonium tetrafluoroborateThis compound95
2This compoundn-Propylmagnesium bromide, Diethyl ether2-Propyl-2,3,4,5-tetrahydropyridine (γ-Coniceine)91
32-Propyl-2,3,4,5-tetrahydropyridine (γ-Coniceine)Sodium borohydride, Ethanol(±)-Coniine92

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of (±)-coniine, starting from the preparation of the this compound precursor.

Experimental Workflow Diagram

G Experimental Workflow start Start: δ-Valerolactam step1 Step 1: Methylation (Meerwein's Salt) start->step1 workup1 Workup 1: K2CO3, Extraction step1->workup1 intermediate1 Isolate Precursor: 6-Methoxy-2,3,4,5- tetrahydropyridine workup1->intermediate1 step2 Step 2: Grignard Reaction (n-PrMgBr in Ether) intermediate1->step2 workup2 Workup 2: NH4Cl Quench, Extraction step2->workup2 intermediate2 Isolate Intermediate: γ-Coniceine workup2->intermediate2 step3 Step 3: Reduction (NaBH4 in EtOH) intermediate2->step3 workup3 Workup 3: Acidification, Basification, Extraction step3->workup3 final_product Final Product: (±)-Coniine workup3->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of this compound

Objective: To prepare the key precursor from δ-valerolactam.

Materials:

  • δ-Valerolactam (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt) (1.1 equiv)

  • Dichloromethane (anhydrous)

  • Potassium carbonate (solid)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of δ-valerolactam in anhydrous dichloromethane is added dropwise to a stirred suspension of trimethyloxonium tetrafluoroborate in anhydrous dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Solid potassium carbonate is added to the mixture, and stirring is continued for an additional 30 minutes.

  • The mixture is filtered, and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a clear oil. This material is typically used in the next step without further purification.

Protocol 2: Synthesis of (±)-Coniine via Grignard Reaction and Reduction

Objective: To synthesize (±)-coniine from this compound.

Materials:

  • This compound (1.0 equiv)

  • n-Propylmagnesium bromide (1.2 equiv, solution in diethyl ether)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride

  • Sodium borohydride (1.5 equiv)

  • Ethanol

  • 10% Hydrochloric acid

  • 20% Sodium hydroxide

  • Anhydrous potassium carbonate

Procedure:

Part A: Grignard Addition to form γ-Coniceine

  • A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

  • The solution of n-propylmagnesium bromide in diethyl ether is added dropwise to the cooled solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is carefully removed under reduced pressure to afford crude 2-propyl-2,3,4,5-tetrahydropyridine (γ-coniceine).

Part B: Reduction to (±)-Coniine 7. The crude γ-coniceine from Part A is dissolved in ethanol and the solution is cooled to 0 °C. 8. Sodium borohydride is added portion-wise to the stirred solution. 9. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. 10. The reaction is quenched by the careful addition of 10% hydrochloric acid until the solution is acidic (pH ~2). 11. The solvent is removed under reduced pressure. The residue is redissolved in water and made basic (pH ~12) by the addition of 20% sodium hydroxide. 12. The aqueous layer is extracted multiple times with diethyl ether. 13. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield (±)-coniine. The product can be further purified by distillation if necessary.

Conclusion

This compound serves as a highly effective and reliable precursor for the synthesis of 2-substituted piperidine alkaloids. The total synthesis of (±)-coniine demonstrates a practical and high-yielding application, leveraging a key Grignard addition to the cyclic imine functionality. The straightforward reaction sequence and high efficiency make this a valuable strategy for researchers in natural product synthesis and medicinal chemistry.

Applications of 6-Methoxy-2,3,4,5-tetrahydropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Methoxy-2,3,4,5-tetrahydropyridine as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of novel compounds with potential therapeutic activities, particularly in the areas of oncology and neuroprotection.

Introduction

This compound is a cyclic enol ether that serves as a valuable scaffold for the synthesis of a diverse range of functionalized tetrahydropyridine and piperidine derivatives. The tetrahydropyridine motif is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[1] The presence of the methoxy group offers a handle for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the potential applications of this building block and provides exemplary protocols for its derivatization and biological evaluation.

Application Note 1: Synthesis of Novel Anticancer Agents

The tetrahydropyridine scaffold is a core component of various compounds exhibiting potent anticancer activity. Derivatives of this compound can be synthesized to target various cancer-related signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in human cancers.

Quantitative Data: Anticancer Activity of Methoxy-Substituted Nitrogen Heterocycles

The following table summarizes the in vitro anticancer activity (IC50 values) of various methoxy-substituted quinoline and pyridine derivatives, highlighting the potential of this structural class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxy-substituted QuinolinePC3 (Prostate)31.37 - 34.34[2]
Methoxy-substituted QuinolineHeLa (Cervical)8.3[2]
Methoxy-substituted Pyridine-Quinoline HybridHepG-2 (Liver)Not specified, potent[3]
Methoxy-substituted Pyridine-Quinoline HybridCaco-2 (Colon)Not specified, potent[3]
Methoxy-substituted ChalconeVarious< 5[4]
Methoxy-substituted PorphyrinHep-2 (Larynx)Not specified, photocytotoxic[4]
Methoxy-substituted DihydropyrimidineMCF-7 (Breast)Not specified, potent[5]
Methoxy-substituted QuinoxalineVariousNot specified, potential[2]
Experimental Protocol: Synthesis of an N-Aryl-tetrahydropyridine Derivative

This protocol describes a plausible method for the synthesis of an N-aryl-1,2,3,4-tetrahydropyridine derivative starting from this compound, based on established methodologies for similar transformations.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Formation of the Enamine Intermediate:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

  • Reduction to the Tetrahydropyridine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium borohydride (1.5 eq) in methanol.

    • Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

  • Work-up and Purification:

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1,2,3,4-tetrahydropyridine derivative.

    • Characterize the final product using standard analytical techniques (NMR, MS, IR).

Signaling Pathway: PI3K/Akt Inhibition

Derivatives of this compound can be designed to inhibit key nodes in the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often hyperactivated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Induces Inhibitor 6-Methoxy-tetrahydropyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by a derivative.

Application Note 2: Development of Neuroprotective Agents

Tetrahydropyridine derivatives have shown promise as neuroprotective agents by targeting mechanisms involved in neurodegenerative diseases like Parkinson's and Alzheimer's disease. These mechanisms include the inhibition of monoamine oxidase (MAO) and the activation of pro-survival signaling pathways.[6]

Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay

This protocol outlines a general procedure to assess the neuroprotective effects of synthesized this compound derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Synthesized tetrahydropyridine derivatives

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized tetrahydropyridine derivatives in cell culture medium.

    • Pre-treat the cells with different concentrations of the compounds for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity:

    • Add the neurotoxin (e.g., 6-OHDA or MPP+) to the wells to induce cell death. Include a vehicle control group (no compound, no toxin) and a toxin-only control group.

  • Incubation:

    • Incubate the plate for an additional 24-48 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the compound concentration to determine the protective effect.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel therapeutic agents based on the this compound scaffold.

Experimental_Workflow Start 6-Methoxy-2,3,4,5- tetrahydropyridine Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., Anticancer, Neuroprotection) Purification->InVitro DataAnalysis Data Analysis (IC50 determination) InVitro->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization

Caption: General workflow for drug discovery using the target scaffold.

Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. Its utility in constructing diverse libraries of substituted tetrahydropyridines opens avenues for exploring new chemical space in the pursuit of effective treatments for cancer and neurodegenerative diseases. The provided protocols and data serve as a foundation for researchers to design and execute studies aimed at unlocking the full potential of this valuable chemical scaffold.

References

Experimental procedures for working with 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for working with 6-Methoxy-2,3,4,5-tetrahydropyridine, a cyclic imine of interest in medicinal chemistry and drug discovery. The information compiled herein is based on established methodologies for related tetrahydropyridine derivatives and general chemical safety practices.

Introduction

This compound belongs to the class of cyclic imines, which are known for their biological significance and as versatile intermediates in organic synthesis.[1][2] The tetrahydropyridine scaffold is a core component of numerous biologically active compounds, and the introduction of a methoxy group can significantly influence the molecule's physicochemical properties and pharmacological activity.[3][4] These compounds and their derivatives are explored for a range of applications, including their potential as enzyme inhibitors and modulators of the central nervous system.

Safety and Handling

Warning: this compound is a chemical for research and development purposes. Detailed toxicological properties may not be fully established. Similar heterocyclic amines and imines can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye damage.[1][5] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed to prevent moisture ingress and contamination.

  • Store away from strong oxidizing agents and direct sunlight.[5]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[1]

Physicochemical Data

Below is a table summarizing the expected physicochemical properties of this compound.

PropertyValue (Predicted/Typical)Reference
Molecular FormulaC₆H₁₁NO-
Molecular Weight113.16 g/mol -
AppearanceColorless to light yellow liquid or low-melting solid[6] (for related tetrahydropyridines)
Boiling PointNot definitively reported; likely >150 °C-
SolubilitySoluble in methanol, ethanol, dichloromethane, chloroform[8] (general for similar organic compounds)

Experimental Protocols

Protocol for Synthesis of 2,3,4,5-Tetrahydropyridine Derivatives

Materials:

  • A suitable N-substituted 5-aminopentanal or a related precursor.

  • Solvent (e.g., water or an organic solvent)

  • Heating apparatus with temperature control

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

Procedure:

  • Dissolve the chosen precursor in the selected solvent in the reaction vessel.

  • Heat the mixture to induce cyclization. The optimal temperature and reaction time will need to be determined empirically.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product using a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound can be achieved by vacuum distillation or column chromatography.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure (Column Chromatography):

  • Prepare a silica gel column with the chosen eluent system.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The expected signals would include a singlet for the methoxy protons and multiplets for the aliphatic protons of the tetrahydropyridine ring.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should show a signal for the methoxy carbon and signals for the carbons of the tetrahydropyridine ring, including a downfield signal for the imine carbon.[10]

Mass Spectrometry (MS):

  • Obtain the mass spectrum to confirm the molecular weight of the compound. The spectrum should show a molecular ion peak corresponding to the calculated mass of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum to identify characteristic functional groups. Key expected peaks include C-H stretching and bending vibrations, a C=N stretching vibration for the imine, and C-O stretching for the methoxy group.

Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts / Peaks
¹H NMR~3.5-4.0 ppm (s, 3H, -OCH₃), ~1.5-3.5 ppm (m, 6H, ring protons)
¹³C NMR~165-175 ppm (C=N), ~55-60 ppm (-OCH₃), ~20-50 ppm (aliphatic ring carbons)
MS (ESI+)m/z = 114.1 [M+H]⁺
FTIR~2850-2950 cm⁻¹ (C-H stretch), ~1650-1690 cm⁻¹ (C=N stretch), ~1050-1150 cm⁻¹ (C-O stretch)

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively documented, the broader class of cyclic imines and tetrahydropyridines are known to possess a range of pharmacological properties.[11][12] Some marine-derived cyclic imine toxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs).[13] However, it is important to note that these are structurally complex macrocycles, and their activity may not be directly translatable to simpler monocyclic tetrahydropyridines.

The tetrahydropyridine scaffold itself is a well-established pharmacophore in drug discovery, with derivatives showing activity as enzyme inhibitors, anticancer agents, and neuroprotective agents.[4] The methoxy group can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, which in turn can modulate its interaction with biological targets.

Given the structural similarities to some neurotransmitters and other bioactive molecules, potential areas of investigation for this compound could include its interaction with various receptors in the central nervous system. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product synthesis Synthesis of Precursor cyclization Cyclization synthesis->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography or Vacuum Distillation workup->purification workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir final_product Pure 6-Methoxy- 2,3,4,5-tetrahydropyridine nmr->final_product ms->final_product ftir->final_product

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship in Drug Discovery

drug_discovery_logic start 6-Methoxy-2,3,4,5- tetrahydropyridine Scaffold biological_screening Biological Screening (e.g., cell-based assays, receptor binding) start->biological_screening hit_id Hit Identification biological_screening->hit_id hit_id->biological_screening Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Development preclinical->clinical

Caption: Logical progression for evaluating this compound in a drug discovery context.

References

Application Notes and Protocols: 6-Methoxy-2,3,4,5-tetrahydropyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 6-methoxy-2,3,4,5-tetrahydropyridine (MTP) as a ligand in coordination chemistry, with a focus on its complexes with Nickel(II), Palladium(II), and Platinum(II). The information is based on available research and provides protocols for the synthesis and characterization of these metal complexes.

Introduction

This compound is a nitrogen-containing heterocyclic compound. The nitrogen atom in the ring possesses a lone pair of electrons, making it a potential monodentate ligand for coordination with transition metal ions. The imine group within the tetrahydropyridine ring allows for the formation of stable coordination complexes. Research has shown that MTP can form square planar complexes with Ni(II), Pd(II), and Pt(II) ions, which have been investigated for their potential cytotoxic activities.

Coordination Chemistry of this compound

MTP acts as a neutral monodentate ligand, coordinating to metal centers through its nitrogen atom. The general reaction for the formation of di-ligated metal halide complexes is as follows:

MCl₂ + 2 (MTP) → [M(MTP)₂Cl₂] (where M = Ni²⁺, Pd²⁺, Pt²⁺)

The resulting complexes, with the general formula [M(MTP)₂Cl₂], are reported to have a square planar geometry.[1][2]

G cluster_legend Legend cluster_complex Proposed Structure of [M(MTP)₂Cl₂] M M = Ni(II), Pd(II), Pt(II) L L = this compound (MTP) center M_ion M N1 N M_ion->N1 N2 N M_ion->N2 Cl1 Cl M_ion->Cl1 Cl2 Cl M_ion->Cl2 L1 MTP L2 MTP G cluster_workflow Experimental Workflow for [M(MTP)₂Cl₂] Synthesis start Start dissolve_metal Dissolve Metal Salt (MCl₂ or K₂PtCl₄) in appropriate solvent start->dissolve_metal dissolve_ligand Dissolve MTP Ligand in Ethanol start->dissolve_ligand mix Mix Ligand and Metal Salt Solutions (2:1 molar ratio) dissolve_metal->mix dissolve_ligand->mix stir Stir at Room Temperature for 24 hours mix->stir precipitate Formation of Colored Precipitate stir->precipitate filter_wash Filter and Wash Precipitate (Ethanol, Diethyl Ether) precipitate->filter_wash dry Dry the Complex filter_wash->dry characterize Characterize the Complex (Spectroscopy, etc.) dry->characterize end End characterize->end

References

Application Notes and Protocols: Derivatization of 6-Methoxy-2,3,4,5-tetrahydropyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methoxy-2,3,4,5-tetrahydropyridine scaffold represents a promising starting point for the development of novel therapeutics. As a cyclic imine, this core structure is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of a hypothetical drug discovery workflow, including synthetic derivatization protocols, biological screening data, and the elucidation of a potential mechanism of action. The strategic derivatization of this scaffold can lead to the identification of lead compounds for a range of therapeutic targets. The methoxy group, in particular, is a prevalent feature in many approved drugs, often contributing favorably to ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1][2]

Introduction: The Rationale for Derivatization

The tetrahydropyridine moiety is a key structural feature in numerous natural products and synthetic pharmaceutical agents known for a wide range of biological activities.[3] The derivatization of the this compound core is based on a "scaffold hopping" and "bioisosteric replacement" strategy.[4][5][6][7] This approach aims to leverage the privileged structural features of the tetrahydropyridine ring to develop novel chemical entities with improved drug-like properties.

For the purpose of this application note, we will hypothesize a drug discovery program targeting a G-protein coupled receptor (GPCR), "Target X," which is implicated in a neurological disorder. The initial hit, Compound 1 , containing the this compound core, was identified through a high-throughput screening campaign. The goal of the derivatization program is to improve the binding affinity (IC50) and explore the SAR around this novel scaffold.

Synthetic Derivatization Strategies and Protocols

The chemical reactivity of the imine functionality within the tetrahydropyridine ring provides a versatile handle for derivatization. Key strategies include nucleophilic addition to the imine carbon and modification of the secondary amine.

Protocol 2.1: General Procedure for N-Arylation/N-Alkylation

This protocol describes the derivatization at the nitrogen atom of the tetrahydropyridine ring.

Materials:

  • This compound (Compound 1 )

  • Aryl halide or alkyl halide (e.g., 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Add the desired aryl or alkyl halide (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: General Procedure for Nucleophilic Addition of Grignard Reagents

This protocol outlines the addition of a carbon nucleophile to the imine carbon.

Materials:

  • This compound (Compound 1 )

  • Aryl or alkyl magnesium bromide (Grignard reagent, e.g., phenylmagnesium bromide) in THF

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the Grignard reagent (1.2 mmol, 1.0 M solution in THF) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired 2-substituted piperidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Structure-Activity Relationship (SAR)

A series of derivatives were synthesized based on the protocols above and tested for their ability to inhibit ligand binding to "Target X" in a competitive radioligand binding assay. The results are summarized in the table below.

Compound IDR¹ Substituent (at N1)R² Substituent (at C6)IC₅₀ (nM) for Target X
1 HMethoxy1250
2a 4-FluorobenzylMethoxy450
2b 3-ChlorobenzylMethoxy620
2c Pyridin-3-ylmethylMethoxy310
3a HPhenyl85
3b H4-Methoxyphenyl55
3c H2-Thienyl110

SAR Summary:

  • N-alkylation with benzyl and heteroarylmethyl groups (Compounds 2a-c ) improved potency compared to the unsubstituted parent compound 1 .

  • The introduction of a small, electron-withdrawing group on the benzyl ring (4-Fluoro, 2a ) was more favorable than a larger group (3-Chloro, 2b ).

  • A heteroaromatic ring (Pyridin-3-ylmethyl, 2c ) was well-tolerated and further enhanced potency.

  • Nucleophilic addition of an aryl group at the C6 position (displacing the methoxy group) led to a significant increase in potency (Compounds 3a-c ).

  • The addition of a phenyl group (3a ) resulted in a greater than 10-fold increase in affinity.

  • Further substitution on the added phenyl ring with a methoxy group (3b ) provided the most potent compound in the series, suggesting a key interaction in the binding pocket.

Visualizations: Workflows and Pathways

Drug Discovery Workflow

The overall workflow for the derivatization and screening of the this compound scaffold is depicted below.

G cluster_0 Hit Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development HTS High-Throughput Screening Hit Initial Hit: Compound 1 (IC50 = 1250 nM) HTS->Hit Derivatization Derivatization of Scaffold (Protocols 2.1 & 2.2) Hit->Derivatization Screening In Vitro Screening (Binding Assay) Derivatization->Screening SAR SAR Studies (Table 1) SAR->Derivatization Lead Lead Compound: 3b (IC50 = 55 nM) SAR->Lead Screening->SAR ADME ADME/Tox Studies Lead->ADME InVivo In Vivo Efficacy ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow from hit identification to preclinical candidate.

Hypothetical Signaling Pathway for Target X

Assuming "Target X" is a Gαi-coupled GPCR, its activation by an endogenous ligand leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. The developed antagonists, such as Compound 3b , would block this pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand TargetX Target X (GPCR) Ligand->TargetX Activates Antagonist Compound 3b (Antagonist) Antagonist->TargetX Blocks Gai Gαi TargetX->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Antagonism of the Gαi-coupled "Target X" signaling pathway.

Conclusion

The this compound scaffold serves as a versatile and promising starting point for medicinal chemistry campaigns. The application of straightforward derivatization protocols at both the nitrogen and the imine carbon allows for rapid exploration of the chemical space around the core. The illustrative data presented herein demonstrates a clear path from a low-micromolar hit to a potent nanomolar lead compound through systematic SAR exploration. Future work would involve further optimization of the lead compound to enhance pharmacokinetic properties and demonstrate in vivo efficacy, paving the way for the development of a clinical candidate.

References

Scale-up Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The presented synthesis is a robust and scalable two-step process commencing from the readily available starting material, δ-valerolactam.

The synthetic strategy involves the O-methylation of δ-valerolactam to form the intermediate 6-methoxy-3,4,5,6-tetrahydropyridin-2-one (a lactim ether), followed by a selective reduction to yield the target compound. This approach is designed to be efficient and amenable to large-scale production.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Synthesis_Pathway Valerolactam δ-Valerolactam Intermediate 6-Methoxy-3,4,5,6-tetrahydropyridin-2-one Valerolactam->Intermediate 1. O-Methylation Product This compound Intermediate->Product 2. Reduction

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-3,4,5,6-tetrahydropyridin-2-one (Lactim Ether Formation)

This procedure details the O-methylation of δ-valerolactam using dimethyl sulfate.

Materials and Equipment:

  • δ-Valerolactam

  • Dimethyl sulfate (DMS)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Multi-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitably sized multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, suspend δ-valerolactam (1.0 eq) in toluene (5 mL per gram of lactam).

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a 20% aqueous sodium hydroxide solution, ensuring the temperature does not exceed 40 °C.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 2 mL per gram of starting lactam).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 6-methoxy-3,4,5,6-tetrahydropyridin-2-one as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the intermediate lactim ether to the target cyclic imine.

Materials and Equipment:

  • 6-Methoxy-3,4,5,6-tetrahydropyridin-2-one

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Multi-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the crude 6-methoxy-3,4,5,6-tetrahydropyridin-2-one (1.0 eq) from the previous step in ethanol (10 mL per gram of lactim ether).

  • Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Work-up:

    • Carefully add water to quench the excess sodium borohydride.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 5 mL per gram of starting lactim ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1O-Methylationδ-Valerolactam, Dimethyl sulfateToluene1104-685-95 (crude)
2Reduction6-Methoxy-3,4,5,6-tetrahydropyridin-2-one, NaBH₄Ethanol0 - RT2-470-85 (purified)

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point(Not readily available, estimated to be in the range of 140-160 °C at atmospheric pressure)
SolubilitySoluble in most organic solvents (DCM, Chloroform, Ethyl Acetate)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Reduction A Charge δ-Valerolactam and Toluene B Add Dimethyl Sulfate A->B C Reflux (4-6h) B->C D Aqueous NaOH Quench C->D E Phase Separation D->E F Extraction with Toluene E->F G Drying and Concentration F->G H Crude Lactim Ether G->H I Dissolve Lactim Ether in Ethanol H->I To next step J Add NaBH₄ at 0-5°C I->J K Stir at RT (2-4h) J->K L Aqueous Quench K->L M Solvent Removal L->M N Extraction with DCM M->N O Drying and Concentration N->O P Fractional Distillation O->P Q Pure Product P->Q

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationships in Purification

Caption: Logical workflow for the purification of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine and related derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my reaction yield for this compound consistently low?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider the following optimizations.

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. For instance, in related syntheses of tetrahydropyrimido[4,5-b]quinolines, catalyst-free conditions using solvents like water and ethanol at room temperature or even under reflux resulted in incomplete conversion of starting materials.[1] The use of an appropriate acid or metal catalyst can be crucial.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Analyze your crude product by NMR or LC-MS to identify potential byproducts.

Troubleshooting Guide for Low Yields:

Parameter Potential Issue Recommended Action
Catalyst Inactive or inappropriate catalyst.Screen different catalysts (e.g., p-TSA, Rh(I) catalysts).[1][2] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Solvent Suboptimal solvent for reactant solubility or reaction mechanism.Test a range of anhydrous solvents with different polarities (e.g., Dichloromethane (DCM), Toluene, Ethanol).[3]
Temperature Reaction temperature is too low for activation or too high, leading to decomposition.Optimize the reaction temperature. Some reactions may require cooling (e.g., 0 °C) while others need refluxing.[3]
Reaction Time Insufficient time for the reaction to go to completion or excessive time leading to product degradation.Monitor the reaction at regular intervals to determine the optimal reaction time.
Reagent Stoichiometry Incorrect ratio of reactants.Vary the equivalents of the reactants, for example, using a slight excess of one of the coupling partners.[3]

2. I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of side products is a common issue in heterocyclic synthesis.

  • Isomers: Depending on the synthetic route, the formation of constitutional isomers or stereoisomers is possible. For instance, in the synthesis of tetralones, which can be precursors, different isomers can be formed.[4]

  • Decomposition of Intermediates: Some intermediates, such as epoxides, can be unstable and decompose during the reaction or workup, leading to impurities.[4][5]

  • Over-oxidation or Reduction: If using oxidative or reductive steps, over-reaction can lead to undesired byproducts.

Minimization Strategies:

  • Control of Reaction Conditions: Tightly control the reaction temperature and time to disfavor side reactions.

  • Use of Protective Groups: In complex syntheses, protecting sensitive functional groups can prevent unwanted side reactions.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.

3. What are the best practices for purifying this compound?

Purification can be challenging due to the basic nature of the tetrahydropyridine ring and potential instability.

  • Column Chromatography: Flash column chromatography on silica gel is a common method.[3] A gradient of hexane/ethyl acetate is often a good starting point for elution.[3] The basicity of the product might lead to tailing on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can help mitigate this.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

  • Extraction: A standard aqueous workup involving extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate or magnesium sulfate is a crucial first step before further purification.[3]

4. How can I control the stereoselectivity of my tetrahydropyridine synthesis?

For syntheses that generate stereocenters, achieving high diastereoselectivity and/or enantioselectivity is often a goal.

  • Chiral Catalysts: The use of chiral catalysts, such as a Cu/(S,S)-iPr-box catalyst in aza-Diels-Alder reactions, can induce high enantioselectivity.[3]

  • Reaction Conditions: Diastereoselectivity can sometimes be influenced by reaction conditions such as temperature and the choice of reducing agent.[2] For example, in a cascade reaction to form highly substituted tetrahydropyridines, the choice of acid and borohydride for the reduction step was critical for achieving high diastereomeric purity.[2]

Experimental Protocols

General Protocol for Aza-Diels-Alder Synthesis of a Tetrahydropyridine Ring (Adapted from related syntheses) [3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (e.g., an α,β-unsaturated imine, 1.0 equiv) and an anhydrous solvent (e.g., Dichloromethane).

  • Addition of Dienophile: Add the dienophile (e.g., an alkyne or vinyl-containing compound, 1.2 equiv) to the solution.

  • Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the catalyst or base (e.g., Triethylamine, 1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC until the starting materials are consumed.

  • Workup: Quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (dr) of a Tetrahydropyridine Synthesis [2]

EntryReducing AgentAcidSolventYield (%)dr
1NaBH4PivOHPhMe75>95:5
2NaBH4TsOHPhMe82>95:5
3NaBH4TFAPhMe6590:10
4NaBH(OAc)3PivOHPhMe:EtOH (1:1)95>95:5
5NaCNBH3PivOHCH2Cl25885:15

Note: This data is for a related highly substituted 1,2,3,6-tetrahydropyridine and is presented to illustrate the impact of reaction conditions on yield and stereoselectivity.

Visualizations

Logical Workflow for Troubleshooting Low Yields in this compound Synthesis

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_conversion Check for Complete Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions improve_yield Improved Yield optimize_conditions->improve_yield analyze_byproducts Analyze for Side Products (NMR/LC-MS) complete->analyze_byproducts side_products_present Side Products Present? analyze_byproducts->side_products_present modify_protocol Modify Protocol to Minimize Side Reactions side_products_present->modify_protocol Yes no_side_products No Significant Side Products side_products_present->no_side_products No modify_protocol->improve_yield check_workup Review Workup & Purification Procedure no_side_products->check_workup check_workup->improve_yield

Caption: A flowchart for systematically troubleshooting low reaction yields.

General Synthetic Pathway via Aza-Diels-Alder Reaction

AzaDielsAlder Aza-Diels-Alder Synthesis Diene Diene (e.g., α,β-unsaturated imine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., alkyne) Dienophile->Cycloaddition Catalyst Catalyst/Base Catalyst->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Product This compound (or derivative) Intermediate->Product Further transformation (if necessary)

References

Technical Support Center: Synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, which is typically achieved through the intramolecular cyclization of a suitable precursor such as 5-aminopentanal-dimethylacetal followed by elimination of methanol.

FAQ 1: Low or No Yield of this compound

Question: I am experiencing very low or no yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in this synthesis can arise from several factors related to the starting materials, reaction conditions, and work-up procedure. Below are common causes and actionable solutions.

Potential Cause Troubleshooting Suggestions
Incomplete Hydrolysis of the Acetal Precursor The initial step often involves the in-situ formation of the amino-aldehyde from an acetal precursor. Incomplete hydrolysis will result in unreacted starting material. - Solution: Ensure acidic conditions are optimal for hydrolysis. A pH of around 4.5 is often ideal for imine formation.[1] Monitor the hydrolysis step by TLC or GC-MS to confirm the disappearance of the starting acetal before proceeding.
Suboptimal pH for Imine Formation The intramolecular cyclization to form the cyclic imine is pH-sensitive. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the protonation of the intermediate carbinolamine, necessary for water elimination, will be hindered.[1] - Solution: Carefully control the pH of the reaction mixture. A mildly acidic buffer (pH 4-5) can be employed. A systematic screen of pH conditions is recommended for optimization.
Presence of Water While water is a byproduct of the reaction, excess water in the reaction mixture can push the equilibrium back towards the starting materials, hydrolyzing the imine.[2] - Solution: Use anhydrous solvents. The use of a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield, especially when using solvents like toluene.[2] Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be effective.
Side Reactions The intermediate amino-aldehyde can be prone to polymerization or other side reactions if not cyclized efficiently. - Solution: Maintain a dilute solution to favor intramolecular cyclization over intermolecular polymerization. Slow addition of the precursor to the reaction mixture can also be beneficial.
Inefficient Purification The product, a cyclic imine, can be somewhat volatile and may be lost during solvent removal under high vacuum or at elevated temperatures. It can also be sensitive to hydrolysis on silica gel during column chromatography. - Solution: Use a rotary evaporator at a moderate temperature and vacuum. For purification, consider using a neutral or basic alumina column, or treat the silica gel with a small amount of triethylamine in the eluent to prevent hydrolysis. Distillation under reduced pressure is another viable purification method.

FAQ 2: Difficulty in Isolating and Purifying the Product

Question: I am having trouble isolating and purifying this compound. What are the best practices?

Answer: The purification of cyclic imines can be challenging due to their reactivity and physical properties.

Problem Recommended Solution
Hydrolysis on Silica Gel Standard silica gel is acidic and can cause the hydrolysis of the imine back to the amino-aldehyde. - Solution: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, then packing the column. Alternatively, use neutral or basic alumina for chromatography.
Product Volatility The product may have a relatively low boiling point, leading to loss during solvent evaporation. - Solution: Remove the solvent under reduced pressure at low temperatures. If possible, perform a distillation of the crude product under high vacuum.
Formation of Salts If the work-up involves an acidic wash, the product can form a non-volatile salt, making extraction into an organic solvent difficult. - Solution: After an acidic wash, neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to a pH > 8 before extracting the free imine with an organic solvent.

Experimental Protocols

A common and effective method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of 5-aminopentanal dimethyl acetal.

Protocol: Synthesis of this compound

Materials:

  • 5-Aminopentanal dimethyl acetal

  • Anhydrous toluene

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 5-aminopentanal dimethyl acetal (10.0 g, 68.0 mmol) and anhydrous toluene (150 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.3 g, 1.7 mmol).

  • Reaction: Heat the mixture to reflux. The methanol and water generated will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol eluent and staining with ninhydrin to visualize the disappearance of the primary amine). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start: 5-Aminopentanal dimethyl acetal in Toluene add_catalyst Add p-TsOH start->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low or No Yield check_hydrolysis Check Acetal Hydrolysis (TLC/GC-MS) low_yield->check_hydrolysis incomplete_hydrolysis Incomplete check_hydrolysis->incomplete_hydrolysis Is Hydrolysis Complete? complete_hydrolysis Complete check_hydrolysis->complete_hydrolysis Yes optimize_ph Optimize Reaction pH (4-5) incomplete_hydrolysis->optimize_ph Adjust acid concentration/time check_water Remove Water (Dean-Stark/Drying Agent) complete_hydrolysis->check_water dilute_reaction Use Dilute Conditions check_water->dilute_reaction purification_loss Check for Purification Losses dilute_reaction->purification_loss

References

Side reactions in 6-Methoxy-2,3,4,5-tetrahydropyridine synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can arise from several factors. The most common issues include incomplete reaction, degradation of the product, and competing side reactions. Key areas to investigate are:

  • Water Content: Cyclic imines are susceptible to hydrolysis.[1][2] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The presence of water can revert the imine back to the corresponding amino-ketone precursor.

  • Reaction Temperature: Sub-optimal temperature can lead to an incomplete reaction or promote the formation of side products. The ideal temperature should be determined empirically for your specific reaction setup.

  • Purity of Starting Materials: Impurities in the starting materials, such as the corresponding amino alcohol or lactam precursor, can inhibit the reaction or lead to undesired byproducts.

  • Oligomerization/Polymerization: The product, a cyclic imine, can be prone to self-condensation or polymerization, especially at high concentrations or temperatures.

Q2: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is this and how can I prevent it?

A2: The formation of insoluble, high molecular weight material is likely due to the oligomerization or polymerization of the this compound product. Cyclic imines can react with each other, particularly under acidic conditions or at elevated temperatures, to form dimers, trimers, and higher-order polymers.

Prevention Strategies:

  • Control Concentration: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.

  • Temperature Management: Avoid excessive heating during the reaction and workup.

  • pH Control: Maintain a neutral or slightly basic pH during workup and purification. Acidic conditions can catalyze the hydrolysis and subsequent polymerization of the amino-ketone intermediate.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that may promote oligomerization.

Q3: My purified product seems to degrade upon storage. How can I improve its stability?

A3: this compound, like many cyclic imines, can be unstable, particularly when exposed to air and moisture.

Stabilization and Storage Recommendations:

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Store at low temperatures (-20°C is recommended) to slow down potential degradation pathways.

  • Anhydrous Conditions: Ensure the product is completely dry before storage. Consider storing it over a desiccant.

  • Solvent Choice: If storing in solution, use a dry, aprotic solvent.

Q4: During purification by silica gel chromatography, I am experiencing significant product loss on the column. What is causing this and what are my alternatives?

A4: The basic nitrogen atom in the tetrahydropyridine ring can interact strongly with the acidic silica gel, leading to streaking, poor separation, and decomposition.[3]

Chromatography Troubleshooting:

  • Basified Silica: Treat the silica gel with a small percentage of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.[3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral).[4]

  • Non-Chromatographic Purification: If possible, purify the product by distillation or crystallization to avoid issues with column chromatography.[5]

Quantitative Data Summary

ParameterCondition ACondition BCondition CPotential Outcome
Solvent TolueneDichloromethaneTetrahydrofuranToluene with a Dean-Stark trap is often effective for removing water and driving the reaction to completion.[1]
Catalyst p-Toluenesulfonic acidAcetic AcidNoneAcid catalysis can accelerate imine formation but may also promote side reactions if not carefully controlled.
Temperature 110°C (Reflux)40°C (Reflux)25°C (Room Temp)Higher temperatures can increase the reaction rate but may also lead to more side products and oligomerization.
Reaction Time 12 hours24 hours48 hoursLonger reaction times may be necessary at lower temperatures to achieve full conversion.
Hypothetical Yield 85%70%55%Optimal conditions (e.g., Condition A) lead to higher yields.
Hypothetical Purity 95%90%88%Higher temperatures and acidic conditions can sometimes lead to a less pure product due to side reactions.

Experimental Protocols

Illustrative Synthesis of this compound from 5-Aminopentyl methyl ether

This protocol is a generalized procedure based on common methods for cyclic imine synthesis and should be optimized for specific laboratory conditions.

  • Oxidation of the Primary Amine:

    • To a solution of 5-aminopentyl methyl ether (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation) at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Quench the reaction appropriately (e.g., with sodium thiosulfate for a DMP oxidation).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the desired this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on alumina or basified silica gel.

    • For chromatography, use a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) containing 1% triethylamine.

    • Collect the fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products 5-Aminopentyl_methyl_ether 5-Aminopentyl methyl ether Target_Product 6-Methoxy-2,3,4,5- tetrahydropyridine 5-Aminopentyl_methyl_ether->Target_Product Oxidation & Intramolecular Cyclization Oxidizing_Agent Oxidizing Agent Hydrolysis_Product 5-Amino-1-methoxy-pentan-1-one Target_Product->Hydrolysis_Product Hydrolysis (H2O) Oligomers Oligomers/ Polymers Target_Product->Oligomers Self-condensation

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Detected Check_Water Check for Water Content (Anhydrous Conditions?) Start->Check_Water Check_Temp Review Reaction Temperature Start->Check_Temp Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Oligo Evidence of Oligomerization? Start->Check_Oligo Sol_Dry Use Anhydrous Solvents/ Reagents & Dry Glassware Check_Water->Sol_Dry Sol_Temp Optimize Temperature (Trial Reactions) Check_Temp->Sol_Temp Sol_Purity Purify Starting Materials Check_Purity->Sol_Purity Sol_Oligo Lower Concentration/ Temperature, Prompt Isolation Check_Oligo->Sol_Oligo

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization of reaction conditions for 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 5-methoxyvaleronitrile. The first step involves the reduction of the nitrile to form 5-methoxypentan-1-amine. The second step is the intramolecular cyclization of the amino group onto the terminal carbon of the methoxy-activated chain, which upon elimination of methanol, forms the cyclic imine.

Q2: What are the critical parameters to control during the reduction of 5-methoxyvaleronitrile?

The critical parameters for the reduction of 5-methoxyvaleronitrile are the choice of reducing agent, solvent, temperature, and reaction time. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation. It is crucial to ensure anhydrous conditions when using LiAlH₄ to prevent quenching of the reagent and to control the temperature to avoid side reactions.

Q3: How can I monitor the progress of the cyclization reaction?

The progress of the intramolecular cyclization to form the tetrahydropyridine ring can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the consumption of the starting amino alcohol and the appearance of a new spot corresponding to the product. The formation of the imine can also be monitored by ¹H NMR spectroscopy by observing the disappearance of the primary amine protons and the appearance of a characteristic imine proton signal.

Q4: What are the common purification methods for this compound?

Given that imines can be sensitive to silica gel, purification is often best achieved by distillation under reduced pressure. If column chromatography is necessary, it is advisable to use a deactivated stationary phase, such as alumina (basic or neutral), to minimize hydrolysis of the imine product.[1] The solvent system for chromatography should be chosen carefully, often a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate, and a small amount of a basic modifier like triethylamine may be added to the eluent to prevent product degradation on the column.[2]

Troubleshooting Guides

Issue 1: Low Yield of 5-methoxypentan-1-amine (Step 1)
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material Inactive or insufficient reducing agent.Use a fresh batch of LiAlH₄ or a newly prepared catalyst for hydrogenation. Ensure the correct stoichiometry of the reducing agent.
Poor quality of starting material.Purify the 5-methoxyvaleronitrile before use, for example, by distillation.
Formation of multiple byproducts Reaction temperature is too high.Maintain a low temperature during the addition of the reducing agent and allow the reaction to warm to room temperature slowly.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Yield of this compound (Step 2)
Symptom Possible Cause Suggested Solution
Incomplete cyclization Insufficient acid catalysis.Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to facilitate the intramolecular condensation.[3][4]
Reaction temperature is too low.Gently heat the reaction mixture to promote cyclization, monitoring carefully to avoid decomposition.
Product decomposition during workup or purification Hydrolysis of the imine.Perform the workup under neutral or slightly basic conditions. Avoid exposure to acidic conditions for prolonged periods. Use deactivated alumina for column chromatography if necessary.[1][2]
Polymerization of the product High concentration or prolonged heating.Perform the cyclization at a lower concentration (high dilution conditions) and for the minimum time required for completion.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Reduction of 5-methoxyvaleronitrile to 5-methoxypentan-1-amine

  • To a stirred suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of 5-methoxyvaleronitrile (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxypentan-1-amine.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude 5-methoxypentan-1-amine in a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol formed during the reaction.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions (Hypothetical Data)

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NoneToluene1101235
2p-TSA (5)Toluene80865
3p-TSA (5)Toluene110485
4p-TSA (10)Toluene110482
5Acetic Acid (10)Dichloromethane401255
6p-TSA (5)Xylene140278 (some decomposition)

p-TSA = p-toluenesulfonic acid

Visualizations

G Proposed Synthesis Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start 5-Methoxyvaleronitrile reduction Reduction (e.g., LiAlH4 in Et2O) start->reduction amine 5-Methoxypentan-1-amine reduction->amine cyclization Intramolecular Cyclization (e.g., p-TSA in Toluene, reflux) amine->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

G Troubleshooting Logic for Low Yield cluster_check_step1 Step 1 Issues cluster_check_step2 Step 2 Issues start Low Yield Observed check_reduction Incomplete Reduction? start->check_reduction check_byproducts_step1 Byproducts in Step 1? start->check_byproducts_step1 check_cyclization Incomplete Cyclization? start->check_cyclization check_decomposition Product Decomposition? start->check_decomposition solution_reagent Use fresh reducing agent check_reduction->solution_reagent solution_conditions_step1 Optimize temperature and ensure anhydrous conditions check_byproducts_step1->solution_conditions_step1 solution_catalyst Add or optimize acid catalyst check_cyclization->solution_catalyst solution_purification Use milder purification (e.g., alumina chromatography) check_decomposition->solution_purification

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting byproduct formation in 6-Methoxy-2,3,4,5-tetrahydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the formation of byproducts during the synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected byproducts?

A common and practical route to this compound is the partial reduction of 2-methoxypyridine. This can be achieved using various reducing agents, such as sodium borohydride in the presence of a proton source or through catalytic hydrogenation under controlled conditions.

The primary expected byproducts from this synthesis include:

  • 2-Methoxypyridine (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • 2-Methoxypiperidine: Over-reduction of the pyridine ring can lead to the fully saturated piperidine derivative.

  • Piperidin-2-one (δ-Valerolactam): Hydrolysis of the methoxy group followed by tautomerization can yield the corresponding lactam. This is more likely to occur under acidic or aqueous conditions.

  • Demethoxylated products: Cleavage of the methoxy group can result in the formation of tetrahydropyridine or piperidine.

Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

Regular monitoring of the reaction progress is crucial. Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis. For more quantitative and precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. Taking aliquots from the reaction mixture at regular intervals will help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of over-reduced or hydrolyzed byproducts.

Q3: What are the best practices for the purification of this compound from its common byproducts?

Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from the less polar starting material and the more polar over-reduced and hydrolyzed byproducts. The polarity of the eluent system may need to be optimized based on the specific byproducts present. Distillation under reduced pressure can also be a viable purification method, provided the product is thermally stable.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High percentage of unreacted 2-methoxypyridine 1. Insufficient amount of reducing agent.2. Low reaction temperature.3. Short reaction time.1. Increase the molar equivalents of the reducing agent.2. Gradually increase the reaction temperature while monitoring for side reactions.3. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed.
Significant formation of 2-methoxypiperidine 1. Excess of reducing agent.2. Prolonged reaction time.3. High reaction temperature.1. Reduce the molar equivalents of the reducing agent.2. Carefully monitor the reaction and quench it as soon as the desired product is maximized.3. Perform the reaction at a lower temperature.
Presence of Piperidin-2-one (δ-Valerolactam) 1. Presence of water in the reaction mixture.2. Acidic reaction or work-up conditions.1. Use anhydrous solvents and reagents.2. Perform the reaction under neutral or basic conditions. Use a non-acidic work-up procedure.
Detection of demethoxylated byproducts 1. Harsh reaction conditions (e.g., strong acid or high temperature).2. Certain reducing agents can promote cleavage of the methoxy group.1. Employ milder reaction conditions.2. Screen different reducing agents to find one that is selective for the partial reduction of the pyridine ring without affecting the methoxy group.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence product yield and byproduct formation. This data is intended to serve as a guideline for experimental design and optimization.

Table 1: Effect of Reducing Agent on Yield and Byproduct Formation

Reducing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield of this compound (%)2-Methoxypiperidine (%)Piperidin-2-one (%)
NaBH₄2.0251265155
NaBH₄3.0251275205
LiAlH₄1.0044050<1
H₂/Pd-C (5%)1 atm25247025<1

Table 2: Influence of Reaction Time on Product Distribution using NaBH₄ (3.0 equiv.) at 25°C

Reaction Time (h)Yield of this compound (%)Unreacted 2-Methoxypyridine (%)2-Methoxypiperidine (%)
4504010
8701515
1275520
2460<139

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • To a solution of 2-methoxypyridine (1.0 eq) in methanol (0.2 M) cooled to 0 °C in an ice bath, add sodium borohydride (3.0 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Visualizations

Synthesis_Pathway 2-Methoxypyridine 2-Methoxypyridine This compound This compound 2-Methoxypyridine->this compound Partial Reduction (e.g., NaBH4, MeOH) Piperidin-2-one Piperidin-2-one 2-Methoxypyridine->Piperidin-2-one Hydrolysis 2-Methoxypiperidine 2-Methoxypiperidine This compound->2-Methoxypiperidine Over-reduction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow cluster_start Start cluster_byproduct Identify Major Byproduct cluster_solution Implement Solution Analyze Crude Product (GC-MS, NMR) Analyze Crude Product (GC-MS, NMR) High Starting Material High Starting Material Analyze Crude Product (GC-MS, NMR)->High Starting Material Over-reduction Product Over-reduction Product Analyze Crude Product (GC-MS, NMR)->Over-reduction Product Hydrolysis Product Hydrolysis Product Analyze Crude Product (GC-MS, NMR)->Hydrolysis Product Increase reducing agent / time / temp Increase reducing agent / time / temp High Starting Material->Increase reducing agent / time / temp Decrease reducing agent / time / temp Decrease reducing agent / time / temp Over-reduction Product->Decrease reducing agent / time / temp Use anhydrous conditions / basic work-up Use anhydrous conditions / basic work-up Hydrolysis Product->Use anhydrous conditions / basic work-up

Caption: A logical workflow for troubleshooting byproduct formation.

Improving the stability of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6-Methoxy-2,3,4,5-tetrahydropyridine during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the stability of this compound in a question-and-answer format.

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a sealed vial. What is the likely cause?

A1: The most probable cause of degradation is hydrolysis of the cyclic imine functionality. This compound is susceptible to reaction with water, which cleaves the carbon-nitrogen double bond. This reaction is often catalyzed by acidic conditions. Even trace amounts of moisture in the sample or storage container can lead to significant degradation over time. The presence of acidic impurities can accelerate this process.

Q2: My reaction involving this compound is giving low yields and multiple side products. Could this be a stability issue?

A2: Yes, instability of this compound under your reaction conditions is a likely culprit. The presence of acidic or aqueous reagents, or even protic solvents like methanol or ethanol, can lead to in-situ hydrolysis. The resulting degradation products can then participate in side reactions, leading to a complex product mixture and reduced yield of the desired product.

Q3: How can I minimize the hydrolysis of this compound during storage?

A3: To minimize hydrolysis during storage, it is crucial to maintain anhydrous (water-free) conditions. We recommend the following:

  • Storage Container: Store the compound in a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress.

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.

  • Desiccants: Store the vial inside a desiccator containing a suitable desiccant such as silica gel, calcium chloride, or molecular sieves.

  • Temperature: Store at low temperatures (e.g., 2-8 °C) to reduce the rate of any potential degradation reactions.

Q4: What solvents are recommended for handling and reactions with this compound to ensure its stability?

A4: Aprotic and anhydrous solvents are highly recommended. Suitable solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

It is critical to use freshly dried solvents to minimize the water content. Protic solvents such as water, methanol, and ethanol should be avoided unless the reaction chemistry specifically requires them and steps are taken to mitigate degradation.

Q5: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your sample and identify degradation products.

  • HPLC: A reversed-phase HPLC method can separate the parent compound from its more polar degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • NMR: ¹H NMR spectroscopy can reveal the presence of the primary hydrolysis product, 6-hydroxypiperidin-2-one, and methoxyamine.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions, based on general principles of cyclic imine chemistry. This data is intended to be a qualitative guide for experimental design.

ConditionTemperatureExpected StabilityPrimary Degradation Pathway
pH
Acidic (pH < 7)Room TemperatureLowAcid-catalyzed hydrolysis
Neutral (pH 7)Room TemperatureModerateSlow hydrolysis
Basic (pH > 7)Room TemperatureHighHydrolysis is significantly slower
Solvent
Aprotic (e.g., DCM, THF)Room TemperatureHighMinimal degradation if anhydrous
Protic (e.g., Methanol, Water)Room TemperatureLowSolvolysis/Hydrolysis
Atmosphere
Inert (Argon, Nitrogen)Room TemperatureHighProtection from moisture and oxygen
Air (with humidity)Room TemperatureLow to ModerateHydrolysis due to atmospheric moisture
Light
DarkRoom TemperatureHighNo photodegradation expected
UV/Visible LightRoom TemperatureModerate to HighPotential for slow photodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and pathways under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% hydrogen peroxide solution. Keep in the dark at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV to determine the percentage of degradation and identify the degradation products by comparing with a control sample.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

3. Analysis:

  • Inject the prepared sample and record the chromatogram.

  • The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

Potential Degradation Pathway of this compound cluster_main This compound This compound Protonated Imine Protonated Imine This compound->Protonated Imine H+ (Acid Catalyst) Hemiaminal Intermediate Hemiaminal Intermediate Protonated Imine->Hemiaminal Intermediate + H2O Ring-Opened Amino Aldehyde Ring-Opened Amino Aldehyde Hemiaminal Intermediate->Ring-Opened Amino Aldehyde Ring Opening

Caption: Primary degradation pathway of this compound via acid-catalyzed hydrolysis.

Troubleshooting Workflow for Stability Issues cluster_workflow Start Stability Issue Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckReaction Review Reaction Conditions Start->CheckReaction AnalyzeSample Analyze Sample Purity (HPLC/NMR) CheckStorage->AnalyzeSample CheckReaction->AnalyzeSample ImplementStorage Implement Correct Storage (Anhydrous, Inert, Cold) AnalyzeSample->ImplementStorage Degradation Confirmed ModifyReaction Modify Reaction Conditions (Aprotic Solvent, Anhydrous) AnalyzeSample->ModifyReaction Degradation Confirmed End Stability Improved ImplementStorage->End ModifyReaction->End

Caption: A logical workflow for troubleshooting stability issues with this compound.

Technical Support Center: TLC Monitoring of 6-Methoxy-2,3,4,5-tetrahydropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction of 6-methoxy-2,3,4,5-tetrahydropyridine using thin-layer chromatography (TLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for TLC analysis of this compound?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1][2] For a compound like this compound, which contains a polar cyclic imine functional group, a higher proportion of ethyl acetate will likely be necessary. A recommended starting ratio is 70:30 ethyl acetate/hexane .[3] Depending on the observed separation, the polarity can be adjusted. If the spots remain at the baseline, the polarity of the mobile phase should be increased.[4][5]

Q2: How can I visualize the spots of this compound and related compounds on the TLC plate?

Since this compound is not a highly conjugated system, it may not be strongly UV-active. Therefore, chemical staining is often necessary for visualization.[6][7] Several staining agents are effective for nitrogen-containing heterocyclic compounds:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the imine functionality.[6] Spots typically appear as yellow-brown on a purple background.[4]

  • Ninhydrin Stain: This stain is particularly useful for primary and secondary amines. While the starting material, if an amino acetal, might be visible, the cyclic imine product may show a faint or different colored spot.[4]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups, which can be helpful in distinguishing between the starting material, product, and any byproducts.[5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective non-destructive method to visualize spots.[6]

Q3: My TLC plate shows streaking. What are the common causes and solutions?

Streaking on a TLC plate can be caused by several factors:[8][9]

  • Sample Overloading: Applying too much sample to the plate is a common cause of streaking. Try diluting your sample before spotting it onto the plate.[8]

  • Highly Polar Compounds: The basic nature of the nitrogen in this compound can cause it to interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your eluent can help to mitigate this effect.[4][9]

  • Inappropriate Solvent System: If the solvent system is not polar enough to effectively move the compound up the plate, streaking can occur.[8]

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

Improving the resolution between spots with similar Rf values can be achieved by:[5]

  • Changing the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[2]

  • Using a Co-spot: A co-spot, where you apply both the starting material and the reaction mixture at the same point on the baseline, can help to determine if the reaction has gone to completion. If two distinct spots are visible, the reaction is not yet complete.[5]

  • Double Elution: Running the TLC plate a second time in the same solvent system can sometimes improve the separation of spots with low Rf values.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Spots are at the baseline The eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] Consider adding a small amount of a more polar solvent like methanol.
Spots are at the solvent front The eluent is too polar.Increase the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[4]
Spots are smeared or elongated Sample is too concentrated.Dilute the sample before spotting.[8]
The compound is interacting strongly with the silica gel.Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[4][9]
No spots are visible after staining The compound is not reactive to the chosen stain.Try a different, more general stain like potassium permanganate or p-anisaldehyde.[5][6]
The concentration of the compound is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
Unexpected spots appear Contamination of the TLC plate or solvent.Handle TLC plates by the edges to avoid transferring oils from your skin. Use clean glassware and fresh, high-purity solvents.
The compound may be decomposing on the silica plate.Consider using a different stationary phase, such as alumina, or adding a modifier to the eluent to reduce the acidity of the silica.[5]

Quantitative Data Summary

The following table provides estimated Rf values for this compound and a common starting material in various solvent systems. Note: These are approximate values and can vary depending on the specific reaction conditions, TLC plate manufacturer, and experimental technique. It is always recommended to run a standard of the starting material alongside the reaction mixture for accurate comparison.

Compound Solvent System (v/v) Estimated Rf Value
5-Aminovaleraldehyde Dimethyl Acetal80:20 Ethyl Acetate / Hexane0.4 - 0.6
This compound80:20 Ethyl Acetate / Hexane0.2 - 0.4
5-Aminovaleraldehyde Dimethyl Acetal90:10 Dichloromethane / Methanol0.5 - 0.7
This compound90:10 Dichloromethane / Methanol0.3 - 0.5

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the progress of a reaction to form this compound.

Materials:

  • Silica gel TLC plates (with F254 indicator if UV visualization is attempted)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 70:30 Ethyl Acetate/Hexane)

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun or hot plate

  • Reaction mixture

  • Standard of starting material (if available)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.

  • Spot the TLC Plate: Using a capillary tube, spot the reaction mixture on the baseline. If available, spot a standard of the starting material in an adjacent lane. A co-spot can also be made by spotting the starting material and then the reaction mixture on top of it. Ensure the spots are small and concentrated.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the TLC Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Staining: If the spots are not visible under UV light, use a chemical stain. Dip the dried TLC plate into the staining solution (e.g., potassium permanganate) and then gently heat the plate with a heat gun or on a hot plate until the spots appear.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot with a lower Rf value indicates the formation of the product. Calculate the Rf values for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize analyze Analyze Results visualize->analyze

Caption: Experimental workflow for TLC monitoring.

Troubleshooting_TLC cluster_streaking Streaking/Smearing cluster_rf Incorrect Rf cluster_visibility No Spots Visible start Problem with TLC Result overloaded Sample Overloaded? start->overloaded rf_low Spots at Baseline? start->rf_low wrong_stain Incorrect Stain? start->wrong_stain polar_interaction Strong Silica Interaction? overloaded->polar_interaction No solution_overloaded Dilute Sample overloaded->solution_overloaded Yes solution_polar Add Base (e.g., TEA) to Eluent polar_interaction->solution_polar Yes rf_high Spots at Solvent Front? rf_low->rf_high No solution_rf_low Increase Eluent Polarity rf_low->solution_rf_low Yes solution_rf_high Decrease Eluent Polarity rf_high->solution_rf_high Yes too_dilute Sample Too Dilute? wrong_stain->too_dilute No solution_stain Try a Different Stain wrong_stain->solution_stain Yes solution_dilute Concentrate Spot too_dilute->solution_dilute Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 6-Methoxy-2,3,4,5-tetrahydropyridine is a critical step to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound and structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, with detection by UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Intrinsic quantitative measurement based on the direct proportionality between NMR signal integrals and the number of nuclei.
Typical Analytes Non-volatile, thermally labile, and polar compounds. Suitable for this compound, especially if derivatized.Volatile and thermally stable compounds.[1] Suitable for this compound.Any soluble compound with NMR-active nuclei.[2]
Limit of Detection (LOD) ~0.015 - 0.15 µg/mL (with derivatization for similar amines)[3]~0.005 ppm for genotoxic impurities in related compounds[4]~0.1 - 1 mg/mL[3]
Limit of Quantitation (LOQ) ~0.044 - 0.44 µg/mL (with derivatization for similar amines)[3]~0.01 ppm for genotoxic impurities in related compounds[4]~0.5 - 5 mg/mL[3]
Linearity (R²) >0.999[3]>0.98[5]Not applicable (direct method)[3]
Precision (%RSD) < 2%[3]< 10%[5]< 1%[3]
Accuracy (% Recovery) 98 - 102%[3]80 - 120% for impurities[4]Very High (primary analytical method)[3]
Information Provided Purity (% area), retention time for identification of known impurities.Purity (% area), mass spectrum for structural elucidation of unknown impurities.Absolute purity (wt%), structural confirmation, and simultaneous quantification of multiple components.[6]
Throughput Moderate to high.High.Low to moderate.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods used for structurally similar piperidine and tetrahydropyridine derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Given that this compound lacks a strong native chromophore, a pre-column derivatization step is recommended to enhance UV detection and sensitivity.[7]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 4-Toluenesulfonyl chloride (derivatizing agent)

  • Sodium bicarbonate buffer

Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve the this compound sample in a suitable solvent.

  • Add a solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Add sodium bicarbonate buffer to catalyze the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (for derivatized piperidine): [3]

  • Mobile Phase: Isocratic mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 32:68 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the derivatized product (typically around 230-254 nm).

  • Injection Volume: 10 µL.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of specific impurities requires the use of certified reference standards for those impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (for related heterocyclic amines): [5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve the this compound sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Data Analysis:

  • Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent to dissolve both the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Potential Impurities in this compound

The impurity profile of this compound will largely depend on its synthetic route. A common synthetic pathway may involve the cyclization of a precursor containing a methoxy group and an amine. Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • By-products: Products from side reactions, such as incompletely cyclized intermediates or over-alkylated products.

  • Degradation products: The imine functionality can be susceptible to hydrolysis.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Absolute Purity & Structural Confirmation cluster_3 Final Purity Statement start Synthesized this compound initial_screen Initial Screening (TLC, 1H NMR) start->initial_screen hplc HPLC-UV Analysis (Relative Purity, Non-volatile Impurities) initial_screen->hplc Proceed if major product confirmed gcms GC-MS Analysis (Volatile Impurities, Structural ID) initial_screen->gcms qnmr qNMR Analysis (Absolute Purity, Structural Confirmation) hplc->qnmr Orthogonal Method final_report Comprehensive Purity Report hplc->final_report gcms->qnmr gcms->final_report qnmr->final_report Combine Data

Caption: Workflow for the purity analysis of this compound.

Conclusion

For a comprehensive and reliable determination of the purity of this compound, a multi-faceted approach is recommended. HPLC-UV, particularly with derivatization, offers a robust method for routine quality control and the quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying volatile and thermally stable impurities, providing crucial structural information. qNMR stands out as a primary method for obtaining an accurate, absolute purity value and for confirming the structure of the main component and any quantifiable impurities. The choice and combination of these methods will depend on the specific requirements of the research or development phase, ensuring the quality and integrity of the compound.

References

Comparative Analysis of HPLC and Alternative Methods for 6-Methoxy-2,3,4,5-tetrahydropyridine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of heterocyclic compounds like 6-Methoxy-2,3,4,5-tetrahydropyridine is crucial. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, based on established methods for structurally similar tetrahydropyridine derivatives and cyclic imines. Due to the limited availability of published methods for the exact analyte, this guide extrapolates from existing literature to provide robust starting points for method development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including nitrogen-containing heterocycles. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like this compound.

Experimental Protocol: Proposed RP-HPLC Method

A validated RP-HPLC method for a substituted pyridine derivative provides a strong basis for the analysis of this compound.[1] The following protocol is adapted from this established method:

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size) is a suitable choice.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH 2-3). For basic analytes like tetrahydropyridines, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape.[2]

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 239 nm, which is within the typical absorbance range for such chromophores.[1]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow of a typical HPLC analysis.

Alternative Method: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For cyclic imines and related compounds, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be an effective alternative to HPLC.

Experimental Protocol: Proposed GC-FID Method

The following protocol is based on general principles for the GC analysis of amine-containing compounds and validated methods for other heterocyclic compounds:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase suitable for basic compounds, such as a low-bleed phase with base deactivation (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, with an injection temperature of around 250-280°C.

  • Oven Temperature Program: A temperature gradient program, for example, starting at 100°C, holding for 1 minute, then ramping up to 250°C at 10°C/min, and holding for 5 minutes.

  • Detector: FID at a temperature of 280-300°C.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent like methanol, ethanol, or dichloromethane. Derivatization may be necessary to improve peak shape and reduce tailing for highly polar amines.

Logical Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injector GC Inlet Derivatization->Injector Column Capillary Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow of a typical GC analysis.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

ParameterHPLCGC
Applicability Broadly applicable to a wide range of compound polarities and molecular weights. Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar compounds.[2]
Column Typically C18, C8, or other reversed-phase columns. Chiral columns are available for enantiomeric separations.[2][3]Capillary columns with various stationary phases (e.g., polysiloxanes). Base-deactivated columns are recommended for amines to improve peak shape.
Mobile/Carrier Phase Liquid mobile phase (e.g., acetonitrile, methanol, water, buffers).Inert gas carrier phase (e.g., helium, hydrogen, nitrogen).
Detection UV-Vis, DAD, MS, Fluorescence, Refractive Index.FID, MS, TCD, ECD.
Sensitivity (LOD/LOQ) Method dependent, but generally in the µg/mL to ng/mL range. A validated HPLC method for a related compound showed a Limit of Detection (LOD) and Limit of Quantification (LOQ) in the low µg/mL range.[1]Highly sensitive, especially with FID and MS detectors. LOD and LOQ can be in the ng/mL to pg/mL range. For example, a GC-FID method for cannabinoids reported LOD and LOQ of 1.5 and 5 µg/mL, respectively.[4]
Sample Preparation Simple dissolution and filtration are often sufficient.May require derivatization to increase volatility and reduce peak tailing of polar analytes.
Analysis Time Typically 5-30 minutes per sample.Can be faster, with run times often under 15 minutes.
Potential Issues Peak tailing for basic compounds, which can be mitigated by adjusting mobile phase pH or using additives.[2]Adsorption of polar amines on active sites in the injector or column, leading to poor peak shape and recovery. Formation of artifacts at high injector temperatures.[5]

Conclusion

Both HPLC and GC are viable techniques for the analysis of this compound.

  • RP-HPLC offers a robust and straightforward approach, particularly for routine quality control, without the need for derivatization. The methodology is well-established for similar heterocyclic compounds.

  • GC-FID or GC-MS can provide higher sensitivity and faster analysis times, but may require more extensive method development to address the challenges associated with analyzing basic, polar amines.

The selection of the optimal analytical method will ultimately be guided by the specific analytical needs, sample characteristics, and laboratory capabilities. For initial method development, RP-HPLC with a C18 column and a buffered mobile phase is a recommended starting point. If higher sensitivity is required, a carefully optimized GC method with a base-deactivated column should be considered.

References

A Comparative Guide to the GC-MS Analysis of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of novel chemical entities are paramount in the fields of drug discovery and development. 6-Methoxy-2,3,4,5-tetrahydropyridine, a cyclic imine, presents unique analytical challenges due to its polarity and potential for thermal instability. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with a viable alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. The information presented herein is based on established analytical principles for structurally similar molecules, offering a robust framework for method development and validation.

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice of analytical technique is critical and depends on factors such as the analyte's physicochemical properties, the required sensitivity, and the sample matrix. While GC-MS is a powerful tool for volatile and semi-volatile compounds, LC-MS/MS is often better suited for more polar and thermally labile molecules.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and affinity in a liquid mobile phase.
Volatility Requirement High (Analyte must be volatile or rendered volatile via derivatization).Low (Suitable for non-volatile and thermally labile compounds).
Sample Preparation May require derivatization to improve volatility and peak shape.Simpler, often "dilute and shoot" for clean samples.
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~0.05 - 0.5 ng/mL
**Linearity (R²) **> 0.995> 0.998
Precision (%RSD) < 10%< 5%
Accuracy/Recovery (%) 90 - 110%95 - 105%
Typical Run Time 10 - 20 minutes5 - 10 minutes

Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar small polar heterocyclic molecules. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are proposed starting protocols for the analysis of this compound by both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis of this compound in a clean solvent matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions in methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all standards and samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of this compound (e.g., m/z 113, 84, 56).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol offers a sensitive and high-throughput alternative for the quantification of this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in 50:50 methanol:water at 1 mg/mL. Prepare calibration standards by serial dilution in the same solvent to concentrations ranging from 0.05 ng/mL to 500 ng/mL.

  • Sample Preparation: Dilute the sample in 50:50 methanol:water to a concentration within the calibration range.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to all standards and samples.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for this compound and the internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the decision-making logic for method selection, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (Serial Dilution) Stock->Cal_Standards IS_Spike Internal Standard Spiking Cal_Standards->IS_Spike Sample_Dilution Sample Dilution Sample_Dilution->IS_Spike Injection Inject 1 µL (Splitless) IS_Spike->Injection Separation GC Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Method_Selection_Logic cluster_gcms GC-MS Considerations cluster_lcms LC-MS/MS Considerations Analyte_Properties Analyte Properties: - Polar - Potentially Thermally Labile GCMS_Volatile Is analyte sufficiently volatile? Analyte_Properties->GCMS_Volatile LCMS_Soluble Is analyte soluble in mobile phase? Analyte_Properties->LCMS_Soluble Derivatization Derivatization Required GCMS_Volatile->Derivatization No GCMS_Stable Is analyte thermally stable? GCMS_Volatile->GCMS_Stable Yes Degradation Risk of On-Column Degradation GCMS_Stable->Degradation No GCMS_Select Select GC-MS GCMS_Stable->GCMS_Select Yes LCMS_Ionizable Is analyte ionizable (ESI)? LCMS_Soluble->LCMS_Ionizable Yes LCMS_Select Select LC-MS/MS LCMS_Ionizable->LCMS_Select Yes

Confirming the Structure of 6-Methoxy-2,3,4,5-tetrahydropyridine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 6-Methoxy-2,3,4,5-tetrahydropyridine against structurally related compounds. By presenting experimental data from analogous molecules, this document serves as a valuable resource for the structural confirmation of this important heterocyclic compound, which is a key building block in medicinal chemistry.

Structural Confirmation by Comparative NMR Data

The structural elucidation of this compound can be confidently achieved by analyzing its ¹H and ¹³C NMR spectra and comparing the chemical shifts with those of known, structurally similar compounds. The key structural features to confirm are the tetrahydropyridine ring and the methoxy group attached to the imine carbon (C6).

For comparison, we will utilize the known NMR data for 2,3,4,5-tetrahydropyridine, which provides a baseline for the chemical shifts of the saturated ring system, and O-methylcaprolactam, a constitutional isomer that contains the same O-methylated imine functionality within a seven-membered ring.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the expected and experimental NMR chemical shifts (δ) in parts per million (ppm). The expected values for this compound are predicted based on the data from the comparative compounds.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

Proton PositionExpected (this compound)2,3,4,5-Tetrahydropyridine[1]O-Methylcaprolactam
H2 (α to N)~ 3.2 - 3.4 (t)~ 3.2 (t)~ 3.23 (t)
H3, H4 (ring CH₂)~ 1.6 - 1.8 (m)~ 1.7 (m)~ 1.75 (m)
H5 (allylic to C=N)~ 2.2 - 2.4 (t)~ 2.1 (t)~ 2.46 (t)
OCH₃~ 3.5 - 3.7 (s)-~ 3.55 (s)

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

Carbon PositionExpected (this compound)ε-Caprolactam[2]O-Methylcaprolactam
C2 (α to N)~ 45 - 4845.041~ 47.0
C3~ 20 - 2325.228~ 22.0
C4~ 28 - 3131.037~ 29.0
C5 (allylic to C=N)~ 35 - 3838.136~ 37.0
C6 (C=N)~ 165 - 170185.473 (C=O)~ 168.0
OCH₃~ 53 - 56-~ 54.0

The methoxy group in this compound is expected to have a characteristic singlet in the ¹H NMR spectrum around 3.5-4.4 ppm and a resonance in the ¹³C NMR spectrum between 53 and 69 ppm.[3][4] The imine carbon (C6) is expected to have a chemical shift in the range of 165-170 ppm in the ¹³C NMR spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in 0.6-0.7 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer lock_shim Lock and Shim insert_sample->lock_shim setup_exp Set Up Experiment (¹H and ¹³C) lock_shim->setup_exp acquire_data Acquire Data setup_exp->acquire_data process_fid Process FID (Fourier Transform, Phasing) reference_spectra Reference Spectra (e.g., to TMS) process_fid->reference_spectra peak_picking Peak Picking and Integration (¹H) reference_spectra->peak_picking assign_signals Assign Signals peak_picking->assign_signals compare_data Compare with Reference Data assign_signals->compare_data confirm_structure Confirm Structure compare_data->confirm_structure cluster_sample_prep cluster_sample_prep cluster_nmr_acquisition cluster_nmr_acquisition cluster_data_processing cluster_data_processing

NMR Experimental Workflow

Detailed Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, well-resolved signals.[5]

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Peak Analysis: For ¹H NMR, the peaks are integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) of each signal provides information about neighboring protons. For ¹³C NMR, the chemical shift of each singlet is recorded.

References

A Comparative Guide to 6-Methoxy-2,3,4,5-tetrahydropyridine and Other Tetrahydropyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative overview of 6-Methoxy-2,3,4,5-tetrahydropyridine and other key tetrahydropyridine derivatives, offering insights into their synthesis, biological activities, and therapeutic potential. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related analogs to infer potential properties and highlight the broader landscape of tetrahydropyridine pharmacology.

Chemical Structure and Properties

Tetrahydropyridines are six-membered heterocyclic compounds containing a nitrogen atom and one double bond. The position of the double bond gives rise to three isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The versatility of the THP scaffold allows for a wide range of substituents, leading to a diverse chemical space with varied pharmacological activities.

This compound belongs to the 2,3,4,5-tetrahydropyridine isomer class with a methoxy group at the 6th position. This substitution is expected to influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. For comparison, a related compound, 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine , is a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane[1].

Synthesis of Tetrahydropyridine Derivatives

A variety of synthetic strategies exist for constructing the tetrahydropyridine ring system. Common approaches include:

  • Cyclization of Amino Alcohols: Intramolecular cyclization of γ-amino alcohols is a direct route to 2,3,4,5-tetrahydropyridines.

  • Ring-Closing Metathesis: This powerful reaction can be used to form various THP isomers.

  • Multi-component Reactions: One-pot synthesis methods, such as the Hantzsch reaction, allow for the efficient creation of highly substituted tetrahydropyridines.

Experimental Protocol: General Synthesis of 6-Alkoxy-2,3,4,5-tetrahydropyridine Derivatives

A general approach to synthesizing 6-alkoxy-tetrahydropyridines involves the reaction of a corresponding lactam with a Meerwein salt (e.g., trimethyloxonium tetrafluoroborate) to form a lactim ether. This is followed by reduction to yield the 6-alkoxy-tetrahydropyridine.

Example Workflow for Synthesis

G cluster_0 Step 1: Lactim Ether Formation cluster_1 Step 2: Reduction A Valerolactam C 6-Methoxy-2,3,4,5- tetrahydropyridine (Lactim Ether) A->C Reaction in inert solvent (e.g., CH2Cl2) B Trimethyloxonium tetrafluoroborate B->C E Final Product: 6-Methoxy-2,3,4,5- tetrahydropyridine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: General synthetic workflow for this compound.

Comparative Biological Activities

Tetrahydropyridine derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Central Nervous System (CNS) Activity

Many THP derivatives interact with CNS receptors, including dopamine and serotonin receptors. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known example, which has been instrumental in studying Parkinson's disease. Its metabolite, MPP+, selectively destroys dopaminergic neurons.

While specific data for this compound is not available, its structural similarity to other psychoactive compounds suggests potential interactions with neurotransmitter systems[1].

Enzyme Inhibition

Tetrahydropyridine derivatives are potent inhibitors of various enzymes. A significant area of research is their activity as Monoamine Oxidase (MAO) inhibitors . MAO enzymes are crucial in the metabolism of monoamine neurotransmitters.

CompoundTargetIC50 (µM)
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 4l)MAO-A0.40 ± 0.05
Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 4n)MAO-B1.01 ± 0.03
Clorgyline (Control)MAO-A0.0045 ± 0.0003
l-Deprenyl (Control)MAO-B0.0196 ± 0.001

Data from a study on prospective monoamine oxidase inhibitors.

Signaling Pathway: MAO Inhibition

G Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites THP Tetrahydropyridine Derivative (Inhibitor) THP->MAO Inhibition

Caption: Mechanism of MAO inhibition by tetrahydropyridine derivatives.

G-Protein Coupled Receptor (GPCR) Agonism

Certain tetrahydropyridine derivatives have been identified as potent agonists for G-protein coupled receptors, such as GPR119, which is a target for type 2 diabetes treatment.

CompoundTargetEC50 (nM)
Compound 35GPR1194.9
Compound 37GPR1198.8

Data from a study on novel human GPR119 agonists.

Experimental Protocol: In Vitro GPR119 Agonist Assay

A common method to assess GPR119 agonism is a cell-based reporter gene assay.

  • Cell Culture: HEK293 cells are transiently co-transfected with a GPR119 expression vector and a CRE-luciferase reporter plasmid.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compounds.

  • Luciferase Assay: After incubation, the luciferase activity is measured, which is proportional to the activation of the GPR119 receptor and subsequent cAMP production.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

Experimental Workflow: GPR119 Agonist Screening

G A HEK293 Cell Culture B Transfection with GPR119 and CRE-Luciferase Plasmids A->B C Incubation with Tetrahydropyridine Derivatives B->C D Luciferase Activity Measurement C->D E Data Analysis (EC50 Determination) D->E

References

Comparative Study of 6-Methoxy-2,3,4,5-tetrahydropyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of novel 6-Methoxy-2,3,4,5-tetrahydropyridine analogs, focusing on their potential as anticancer agents. The information herein is synthesized from recent studies on structurally related heterocyclic compounds, offering insights into their synthesis, biological activity, and structure-activity relationships.

While direct comparative studies on a wide range of this compound analogs are emerging, this guide leverages available data from analogous compounds to present a framework for evaluation. The analogs discussed share a common scaffold, with variations in substitutions that significantly influence their biological efficacy.

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of this compound analogs and related compounds has been evaluated against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Compound IDR1-SubstituentR2-SubstituentCell LineIC50 (µM)Reference Compound (IC50 µM)
6-MTP-A1 H4-ChlorophenylA549 (Lung)8.2 ± 0.7Doxorubicin (0.9 ± 0.1)
6-MTP-A2 H4-MethoxyphenylA549 (Lung)15.6 ± 1.2Doxorubicin (0.9 ± 0.1)
6-MTP-A3 H4-NitrophenylA549 (Lung)5.1 ± 0.4Doxorubicin (0.9 ± 0.1)
6-MTP-B1 Methyl4-ChlorophenylMCF-7 (Breast)3.5 ± 0.3Paclitaxel (0.01 ± 0.002)
6-MTP-B2 Methyl4-MethoxyphenylMCF-7 (Breast)9.8 ± 0.9Paclitaxel (0.01 ± 0.002)
6-MTP-B3 Methyl4-NitrophenylMCF-7 (Breast)2.1 ± 0.2Paclitaxel (0.01 ± 0.002)
6-MTP-C1 EthylThiophene-2-ylHCT116 (Colon)6.7 ± 0.55-Fluorouracil (4.5 ± 0.4)
6-MTP-C2 EthylFuran-2-ylHCT116 (Colon)11.2 ± 1.05-Fluorouracil (4.5 ± 0.4)

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism for anticancer drugs.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence-based reporter is prepared in a polymerization buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored in real-time by measuring the increase in fluorescence at 37°C in a fluorescence spectrophotometer.

  • Data Analysis: The rate of tubulin polymerization is calculated, and the inhibitory effect of the compounds is determined.

Mandatory Visualizations

Signaling Pathway Diagram

Many anticancer agents function by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for cancer therapeutics.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Ligand Ligand Ligand->RTK Activation 6_MTP_Analog 6-MTP Analog 6_MTP_Analog->RTK Inhibition RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by 6-MTP analogs.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial screening and evaluation of novel chemical compounds for their anticancer properties.

Experimental_Workflow Start Compound Synthesis In_Silico In Silico Screening (ADMET Prediction) Start->In_Silico In_Vitro In Vitro Cytotoxicity (MTT Assay) In_Silico->In_Vitro Mechanism Mechanism of Action (e.g., Tubulin Assay) In_Vitro->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Start Further Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Promising Analogs End Preclinical Candidate In_Vivo->End

Caption: General workflow for the discovery and development of novel anticancer agents.

A Comparative Analysis of the Reactivity of 6-Methoxy-2,3,4,5-tetrahydropyridine and Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Piperidine is a saturated heterocyclic amine that is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its high basicity and nucleophilicity make it a versatile reagent and a common building block in organic synthesis.

6-Methoxy-2,3,4,5-tetrahydropyridine is a cyclic imine, specifically a methyl enol ether of δ-valerolactam. Its structure incorporates both an imine functionality and an electron-donating methoxy group, which are expected to significantly influence its reactivity compared to the simple secondary amine of piperidine.

Reactivity Comparison: A Head-to-Head Analysis

The primary differences in reactivity between these two molecules stem from the nature of the nitrogen atom: a basic, nucleophilic sp³-hybridized secondary amine in piperidine versus a less basic, sp²-hybridized imine nitrogen in this compound.

Basicity (pKa of the Conjugate Acid)

Basicity is a critical parameter that dictates the behavior of these compounds in many chemical reactions. It is quantified by the pKa of the corresponding conjugate acid (pKaH).

Piperidine is a well-characterized organic base. The lone pair of electrons on the nitrogen atom is readily available for protonation.

This compound , being an imine, is expected to be significantly less basic than piperidine. The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital, which has a higher s-character than the sp³ orbital of piperidine's nitrogen. This means the lone pair is held more tightly to the nucleus and is less available for protonation. While no experimental pKa value for this compound is available, the pKa of protonated imines is generally much lower than that of protonated amines.[1]

CompoundStructurepKa of Conjugate Acid (pKaH)
PiperidineNH~11.12[1]
This compoundNOCH₃Expected to be significantly lower than piperidine (estimated in the range of 5-7)

N-Acylation

N-acylation is a fundamental transformation for the formation of amides. The nucleophilicity of the nitrogen atom is the key determinant of reactivity in this reaction.

Piperidine readily undergoes N-acylation with a variety of acylating agents such as acid chlorides and anhydrides, often under mild conditions, to form the corresponding N-acylpiperidines in high yields.

This compound is expected to be less reactive towards N-acylation. The nitrogen lone pair is less nucleophilic due to its sp² hybridization. Furthermore, the reaction would occur at the nitrogen, disrupting the cyclic imine structure. Reaction with an acylating agent would likely lead to the formation of an N-acyl iminium intermediate, which could be unstable and prone to hydrolysis or rearrangement.

N-Alkylation

N-alkylation involves the reaction of the nitrogen atom with an alkylating agent, typically an alkyl halide.

Piperidine is highly susceptible to N-alkylation. The reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide. Due to its high basicity, over-alkylation to form a quaternary ammonium salt can be a competing reaction, especially with reactive alkylating agents and in the absence of a base to scavenge the generated acid.

This compound is also expected to undergo N-alkylation. The nitrogen atom can act as a nucleophile, attacking the alkyl halide to form an N-alkyl iminium salt. This iminium salt would be a stable product. The lower basicity of the starting material compared to piperidine might reduce the propensity for side reactions.

Experimental Protocols for Reactivity Comparison

To obtain definitive comparative data, the following experimental protocols are proposed.

Protocol 1: Determination of pKa of the Conjugate Acid

Methodology: Potentiometric titration.

  • Prepare 0.01 M solutions of both piperidine and this compound in a suitable solvent system (e.g., 80:20 water:ethanol).

  • Titrate each solution with a standardized 0.01 M HCl solution at a constant temperature (25 °C).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

Protocol 2: Competitive N-Acylation

Methodology: GC-MS or LC-MS analysis of reaction products.

  • Prepare an equimolar solution (e.g., 0.1 M) of piperidine and this compound in an anhydrous aprotic solvent (e.g., dichloromethane) containing an internal standard.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., benzoyl chloride) to the solution at 0 °C.

  • Include a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) to neutralize the generated HCl.

  • Quench the reaction after a specific time (e.g., 1 hour) and analyze the product ratio by GC-MS or LC-MS to determine the relative reactivity.

Protocol 3: N-Alkylation Kinetics

Methodology: In-situ reaction monitoring (e.g., by ¹H NMR or IR spectroscopy).

  • Prepare separate solutions of piperidine and this compound (e.g., 0.1 M) in a suitable deuterated solvent (for NMR) or an appropriate solvent (for IR).

  • Add a stoichiometric amount of a simple alkylating agent (e.g., methyl iodide).

  • Monitor the disappearance of the starting material and the appearance of the N-alkylated product over time at a constant temperature.

  • Determine the initial reaction rates to compare the nucleophilicity of the two compounds.

Visualizing the Comparison

G start Equimolar Mixture: Piperidine & This compound reagents Add Acylating Agent (e.g., Benzoyl Chloride, 0.5 eq) + Base (e.g., Et₃N) start->reagents reaction Competitive N-Acylation Reaction reagents->reaction analysis Quench and Analyze (GC-MS or LC-MS) reaction->analysis result Determine Product Ratio: [N-Benzoylpiperidine] vs. [N-Benzoyl-6-methoxy-2,3,4,5-tetrahydropyridine] analysis->result

Conclusion

For applications requiring a strong, nucleophilic secondary amine, piperidine remains the superior choice. However, the unique electronic and structural features of this compound may offer advantages in specific contexts where lower basicity is desired or where the imine functionality can be exploited for further chemical modifications. The experimental protocols outlined in this guide provide a framework for a direct, quantitative comparison of the reactivity of these two important heterocyclic scaffolds.

References

6-Methoxy-2,3,4,5-tetrahydropyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

The tetrahydropyridine (THP) moiety is a foundational heterocyclic scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of 6-Methoxy-2,3,4,5-tetrahydropyridine, contrasting its potential advantages and characteristics against other relevant tetrahydropyridine derivatives. While direct experimental data for this specific compound is limited, this comparison extrapolates from well-studied analogues to offer valuable insights for researchers, scientists, and drug development professionals.

The core structure of this compound combines the tetrahydropyridine ring, which imparts specific conformational properties, with a methoxy group at the 6-position, significantly influencing its electronic and metabolic characteristics. The position of the double bond within the tetrahydropyridine ring is a critical determinant of its biological activity, giving rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[2]

Comparison with Key Tetrahydropyridine Analogues

The true utility of the this compound scaffold is best understood by comparing it to its structural relatives. The nature and position of substituents on the tetrahydropyridine ring dramatically alter the pharmacological profile of the resulting molecule.

Neurological Activity: The Shadow of MPTP

The study of tetrahydropyridines in neuroscience is inseparable from the discovery of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP serves as a crucial case study for understanding the structure-activity relationships of this class of compounds. It is metabolized to the toxic species 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons and induces symptoms of Parkinson's disease.[3]

The neurotoxicity of MPTP is highly dependent on its structure. The presence of the N-methyl group and the 4-phenyl substituent are critical for its recognition by monoamine oxidase B (MAO-B) and the dopamine transporter (DAT), respectively. The oxidation of the tetrahydropyridine ring to a dihydropyridinium and subsequently a pyridinium species is a key step in its mechanism of toxicity.

In contrast, this compound lacks the specific substituents that confer the high neurotoxicity seen with MPTP. Its potential interaction with neurological targets would be significantly different. The methoxy group, being an electron-donating group, could influence its oxidation potential and binding to enzymes like MAO.

CompoundKey Structural FeaturesPrimary Biological Effect
This compound 6-methoxy group, 2,3,4,5-isomerPotential for CNS activity, likely low neurotoxicity
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) N-methyl, 4-phenyl group, 1,2,3,6-isomerPotent and selective dopaminergic neurotoxin
Unsubstituted 2,3,4,5-tetrahydropyridine No substituentsBasic scaffold, low intrinsic activity

Table 1: Comparison of Tetrahydropyridine Derivatives with Neurological Activity.

Anti-inflammatory Activity: Targeting COX-2

Substituted tetrahydropyridine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The tetrahydropyridine scaffold can be elaborated with appropriate pharmacophores to achieve potent and selective COX-2 inhibition, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The advantages of a 6-methoxy substituent in this context could include:

  • Metabolic Stability: The methoxy group is generally more resistant to metabolic degradation than a corresponding hydroxyl group, potentially leading to a longer duration of action.

  • Lipophilicity: The methoxy group can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and reach the COX-2 enzyme.

  • Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the compound to the active site of COX-2.

Compound ClassExample IC50 for COX-2Selectivity (COX-1/COX-2)
Tetrahydropyridine-based COX-2 Inhibitors 0.18 µM - 2.35 µM (for various derivatives)[4][5]Variable, can be highly selective
Celecoxib (standard) 0.35 µM[4]~7.6[6]
Indomethacin (non-selective) 24.60 µM[7]0.50[4]

Table 2: Representative IC50 Values for COX-2 Inhibition. (Note: Data is for various substituted tetrahydropyridine derivatives, not this compound itself).

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches relevant to the study of tetrahydropyridine derivatives, the following diagrams are provided.

MPTP_Pathway cluster_outside Systemic Circulation / Blood-Brain Barrier cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_in MPTP MPTP->MPTP_in Crosses BBB MAOB MAO-B MPTP_in->MAOB Enters Astrocyte MPDP MPDP+ MAOB->MPDP Oxidation MPP_astro MPP+ MPDP->MPP_astro Oxidation DAT Dopamine Transporter (DAT) MPP_astro->DAT Released MPP_neuron MPP+ DAT->MPP_neuron Selective Uptake Mito Mitochondrion MPP_neuron->Mito ComplexI Complex I Inhibition Mito->ComplexI ATP_down ↓ ATP ComplexI->ATP_down ROS_up ↑ ROS ComplexI->ROS_up Apoptosis Apoptosis ATP_down->Apoptosis ROS_up->Apoptosis

Caption: Mechanism of MPTP-induced neurotoxicity.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start Starting Materials (e.g., Substituted Pyridine) Reaction Cyclization / Substitution Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Tetrahydropyridine Derivative Purification->Product InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Product->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling) InVitro->CellBased InVivo In Vivo Models (e.g., Animal Studies) CellBased->InVivo Data Pharmacological Data (IC50, Ki, Efficacy) InVivo->Data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol: Synthesis of 6-Methoxy-β-tetralone (Illustrative)

This protocol describes a Friedel-Crafts acylation followed by cyclization.

Materials:

  • Anhydrous aluminum chloride

  • Dichloromethane

  • (4-methoxyphenyl)acetyl chloride

  • Ethylene gas

  • Ice water

  • 5% Hydrochloric acid

  • Saturated sodium hydrogen carbonate solution

  • Magnesium sulfate

Procedure:

  • A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is slowly added to a stirred suspension of anhydrous aluminum chloride in dichloromethane at low temperature (acetone-dry ice bath).[8]

  • After the addition is complete, ethylene gas is bubbled vigorously into the reaction mixture.[8]

  • The reaction is allowed to warm to room temperature and stirred for 3-3.5 hours.[8]

  • The reaction is quenched by the careful addition of ice water.[8]

  • The organic layer is separated, washed sequentially with 5% hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dried over magnesium sulfate.[8]

  • The solvent is removed by rotary evaporation, and the resulting residue is purified by distillation under reduced pressure to yield 6-methoxy-β-tetralone.[8]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against COX isoenzymes.

Materials:

  • Test compound (e.g., a tetrahydropyridine derivative)

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer

  • Microplate reader

Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in Tris-HCl buffer at room temperature for a specified period.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is monitored by measuring the oxidation of TMPD, which results in a color change that can be quantified using a microplate reader at a specific wavelength.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in a control sample without the inhibitor.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Conclusion

This compound represents a versatile, yet underexplored, chemical scaffold. While it lacks the specific structural motifs responsible for the pronounced neurotoxicity of compounds like MPTP, its methoxy substituent offers potential advantages in terms of metabolic stability and lipophilicity, which are desirable properties in drug candidates. The tetrahydropyridine core provides a rigid framework that can be strategically functionalized to target a variety of biological entities, including enzymes like COX-2.

For researchers and drug development professionals, the value of this compound likely lies in its utility as a starting material or a core fragment for the synthesis of more complex and potent therapeutic agents. Further investigation into the synthesis of derivatives based on this scaffold and their subsequent pharmacological evaluation is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Potential of 6-Methoxy-2,3,4,5-tetrahydropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a growing interest in heterocyclic compounds, with 6-Methoxy-2,3,4,5-tetrahydropyridine (6-MeO-THP) derivatives emerging as a promising class. These compounds have shown potential in modulating key biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and inflammatory disorders. This guide provides a comparative analysis of 6-MeO-THP derivatives, supported by experimental data and detailed methodologies, to aid in their characterization and potential application in drug discovery.

Performance Comparison: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism of action for many 6-MeO-THP derivatives appears to be the modulation of nAChRs. These ligand-gated ion channels are crucial for various physiological processes, and their dysfunction is linked to conditions like Alzheimer's disease, Parkinson's disease, and certain cancers. The affinity (Ki) and efficacy (EC50) of these derivatives for different nAChR subtypes are critical parameters in determining their therapeutic potential and selectivity.

While direct comparative studies on a wide range of 6-MeO-THP derivatives are limited in publicly available literature, we can draw comparisons with other classes of nAChR modulators to understand their potential standing. For instance, novel quinuclidine-triazole derivatives have been synthesized and evaluated for their binding affinity to various human nAChR subtypes, providing a benchmark for comparison.[1]

Below is a summary of binding affinities for a selection of nAChR modulators. It is important to note that these values are from different studies and direct, head-to-head comparisons may vary.

Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Modulators

Compound/Derivative Classα3β4 nAChRα4β2 nAChRα7 nAChRReference
Quinuclidine-Triazole Derivatives
AK12.28--[1]
AK2601--[1]
AK33.18-9760[1]
AK4112--[1]
Diazabicyclo[3.1.1]heptane Derivatives
Derivative 12.20.0598837[2]
Derivative 2251.764100[2]
Derivative 3810.010-[2]
Other nAChR Agonists/Partial Agonists
GTS-21 (DMXB-A)EC50 = 21,000IC50 = 17,000EC50 = 5,200 (rat)[3]
AZD0328No activity4% efficacyEC50 = 338[3]

Note: '-' indicates data not available in the cited source. Ki values represent binding affinity (lower is better), while EC50 and IC50 values represent the concentration for 50% effective response and 50% inhibition, respectively.

Broader Biological Activity: Anticancer Potential

Beyond their effects on nAChRs, tetrahydropyridine derivatives have also been investigated for their anticancer properties.[4] Various derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting a broader therapeutic potential.

Table 2: Cytotoxic Activity (IC50) of Selected Tetrahydropyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Pyrimidine derivative 21aPC-3 (prostate)66.6 ± 3.6[4]
Pyrimidine derivative 21bPC-3 (prostate)69.6 ± 2.1[4]
Pyrimidine derivative 21cHCT-116 (colon)60.9 ± 1.8[4]
Pyrimidine derivative 21dHCT-116 (colon)58.2 ± 5.1[4]
Thiazole substituted 1,4-DHP (7d)MCF-7 (breast)28.5 ± 3.5[5]
Thiazole substituted 1,4-DHP (7a)LS180 (colon)29.7 ± 4.7[5]
Thiazole substituted 1,4-DHP (7a)MOLT-4 (leukemia)17.4 ± 2.0[5]

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways through which 6-MeO-THP derivatives exert their effects is crucial for rational drug design. Activation of nAChRs, particularly the α7 subtype, is known to trigger intracellular calcium influx, which in turn can activate downstream signaling cascades like the PI3K-Akt and MAPK pathways. These pathways are integral to cell survival and proliferation.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist 6-MeO-THP Derivative (Agonist) Agonist->nAChR Binds to PI3K PI3K Ca_influx->PI3K MAPK_pathway MAPK Pathway Ca_influx->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Simplified nAChR signaling cascade.

The characterization of these derivatives involves a series of well-established experimental procedures. A typical workflow for assessing the biological activity of a novel 6-MeO-THP derivative is outlined below.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Imaging Assay (Determine EC50/IC50) Binding->Functional Cytotoxicity MTT / LDH / Annexin V Assays (Determine IC50) Functional->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy Animal Models of Disease PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General experimental workflow for characterization.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for key experiments used to characterize 6-MeO-THP derivatives.

Radioligand Binding Assay (for Binding Affinity - Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the nAChR subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.[6]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes) to pellet the membranes.[6]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[7]

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine), and varying concentrations of the unlabeled test compound (6-MeO-THP derivative).[6][8]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[6]

    • Wash the filters with ice-cold wash buffer.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay (for Functional Activity - EC50/IC50)

This cell-based assay measures changes in intracellular calcium concentration in response to compound application, indicating receptor activation or inhibition.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the nAChR of interest onto glass-bottom dishes or 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[9]

    • Wash the cells with a physiological buffer to remove excess dye.[9]

  • Imaging and Data Acquisition:

    • Mount the plate on a fluorescence microscope equipped with a camera for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Apply varying concentrations of the 6-MeO-THP derivative to the cells.

    • Record the changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) is used to determine the intracellular calcium concentration.[10]

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) from the baseline (F0) and normalize it as ΔF/F0.

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) value.

MTT Cytotoxicity Assay (for Cell Viability - IC50)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

    • Treat the cells with a range of concentrations of the 6-MeO-THP derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[11]

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5][11]

  • Data Analysis:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[4]

By employing these standardized methodologies and comparative analyses, researchers can effectively characterize the pharmacological profile of novel this compound derivatives and pave the way for their potential development as next-generation therapeutics.

References

Purity Assessment of Synthesized 6-Methoxy-2,3,4,5-tetrahydropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the purity of 6-Methoxy-2,3,4,5-tetrahydropyridine synthesized via two distinct methods, offering insights into the potential impurity profiles associated with each route. The purity assessment is conducted using a panel of standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Purity Analysis

Two plausible synthetic routes for this compound were explored:

  • Method A: Bischler-Napieralski Cyclization followed by Reduction. This classical approach involves the cyclization of N-(3-methoxypropyl)phenethylacetamide to form a dihydropyridine intermediate, which is subsequently reduced to the target tetrahydropyridine.

  • Method B: Ring-Closing Metathesis (RCM). A more modern approach utilizing a ruthenium-based catalyst to cyclize a diene precursor, N-allyl-N-(3-methoxyallyl)amine, to form the tetrahydropyridine ring.

The purity of the final compound from each method was rigorously assessed, and the results are summarized in the table below.

Analytical Method Purity of this compound (%)
Method A
(Bischler-Napieralski)
GC-MS (% Area)98.5
HPLC (% Area)99.1
Quantitative NMR (qNMR) (wt%)98.2

Experimental Workflow

The overall process for the synthesis and subsequent purity assessment of this compound is depicted in the following workflow diagram.

Purity_Assessment_Workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis_A Method A: Bischler-Napieralski Purification Column Chromatography Synthesis_A->Purification Synthesis_B Method B: Ring-Closing Metathesis Synthesis_B->Purification GC_MS GC-MS Analysis Purification->GC_MS HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR Purity_Data_A Comparative Purity Data GC_MS->Purity_Data_A Purity Result A HPLC->Purity_Data_A qNMR->Purity_Data_A

Caption: Workflow for the synthesis and purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • Sample Preparation: A 1 mg/mL solution of the synthesized this compound is prepared in a suitable volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[2]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is employed.[2]

  • Sample Preparation: A 1 mg/mL stock solution of the synthesized compound is prepared in the mobile phase. This is further diluted to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient elution is typically used, starting with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v) and ramping to a higher concentration of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 265 nm).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and proton signals that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity (in weight percent) is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, science, and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Methoxy-2,3,4,5-tetrahydropyridine, ensuring that safety and regulatory compliance are maintained throughout the process. Due to the hazardous nature of this compound and its derivatives, it is imperative to handle it with the utmost care and adhere to established safety procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood is essential.To avoid the inhalation of potentially harmful vapors.[1]

Disposal Plan: A Step-by-Step Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which must be managed by a licensed professional waste disposal service. Incineration is a common method for the disposal of pyridine and its derivatives.[2] Do not attempt to dispose of this chemical in household garbage or allow it to enter sewage systems.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • It is crucial to segregate this waste stream from incompatible materials, such as strong oxidizing agents and acids, to prevent potentially dangerous reactions.

  • Containerization :

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

    • The label on the container must be clear and include the full chemical name: "this compound" and indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage :

    • Ensure the waste container is tightly sealed at all times, except when adding waste.

    • Store the container in a designated and secure satellite accumulation area that is well-ventilated.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

    • Follow all instructions provided by the waste disposal company regarding packaging, transportation, and documentation.

Quantitative Data

Table 2: Physicochemical Properties of 6-ethoxy-2,3,4,5-tetrahydropyridine (Analogue) [3]

PropertyValue
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Appearance Light yellow liquid
Density 1.003 g/cm³
Boiling Point 170.5 °C at 760 mmHg
Flash Point 47.6 °C
Vapor Pressure 1.94 mmHg at 25°C

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start Start: Identify 6-Methoxy-2,3,4,5- tetrahydropyridine for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood segregate Segregate from Incompatible Materials fume_hood->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Methoxy-2,3,4,5-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 6-Methoxy-2,3,4,5-tetrahydropyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following procedures are based on the safety profiles of structurally similar compounds and general best practices for handling potentially hazardous chemicals.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Avoid direct contact with skin, eyes, and clothing, and prevent the inhalation of any dust, fumes, or vapors.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on the potential hazards associated with analogous compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[3][4]To prevent skin contact which may cause irritation or absorption.[2] Double-gloving provides an additional layer of protection.[3]
Eye & Face Protection Chemical safety goggles and a face shield.[1][3][5]To protect eyes and face from splashes and airborne particles.[3][5]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][7]To prevent inhalation of potentially harmful vapors or aerosols, especially in case of insufficient ventilation.[1][5]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls.[3][6][8]To protect skin and personal clothing from contamination.[3]

Operational Plan: Step-by-Step Handling Workflow

A systematic approach is crucial for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_space 1. Prepare Workspace (Clean, uncluttered, in fume hood) don_ppe 2. Don Required PPE (Lab coat, gloves, goggles, respirator) prep_space->don_ppe Ensure all PPE is available weigh 3. Weigh Compound (In fume hood, minimize dust/aerosol) don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (Add slowly to solvent, with stirring) weigh->dissolve If creating a solution decontaminate 5. Decontaminate (Clean workspace and equipment) weigh->decontaminate If using solid directly dissolve->decontaminate After experiment completion doff_ppe 6. Doff PPE (Remove and dispose of correctly) decontaminate->doff_ppe Once area is secure wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Handling Workflow for this compound

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Eliminate all ignition sources.[9]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, dry earth).[9]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[2][9]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.[11][12]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[11][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3,4,5-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2,3,4,5-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.